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Hppd-IN-3

Cat. No.: B12386081
M. Wt: 397.8 g/mol
InChI Key: OPUWTTQBFQVNFW-UHFFFAOYSA-N
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Description

Hppd-IN-3 is a useful research compound. Its molecular formula is C18H16ClN7O2 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16ClN7O2 B12386081 Hppd-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16ClN7O2

Molecular Weight

397.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methyl-N-(1-methyltetrazol-5-yl)-2-oxobenzimidazole-4-carboxamide

InChI

InChI=1S/C18H16ClN7O2/c1-24-15-12(16(27)20-17-21-22-23-25(17)2)7-5-9-14(15)26(18(24)28)10-11-6-3-4-8-13(11)19/h3-9H,10H2,1-2H3,(H,20,21,23,27)

InChI Key

OPUWTTQBFQVNFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N(C1=O)CC3=CC=CC=C3Cl)C(=O)NC4=NN=NN4C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Hppd-IN-3" is not available in the public domain based on the conducted search. The following guide provides a comprehensive overview of the mechanism of action for the broader class of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors, which are primarily utilized as herbicides.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a significant class of herbicides that function by disrupting a critical enzymatic pathway in plants.[1][2] This guide delves into the core mechanism of action of these inhibitors, presenting quantitative data, experimental methodologies, and visual representations of the involved biochemical pathways to provide a thorough understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary target of HPPD inhibitors is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme plays a crucial role in the catabolism of the amino acid tyrosine in both plants and animals.[2][3] In plants, the inhibition of HPPD has significant downstream effects that ultimately lead to plant death.[3]

The mechanism unfolds as follows:

  • Inhibition of HPPD: HPPD inhibitors bind to the active site of the HPPD enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate.[1] Many inhibitors achieve this by chelating the iron ion present at the enzyme's active site, which is essential for its catalytic function.[1]

  • Disruption of Plastoquinone and Tocopherol Biosynthesis: Homogentisate is a vital precursor for the biosynthesis of plastoquinones and tocopherols (Vitamin E).[1][2]

    • Plastoquinones are essential components of the photosynthetic electron transport chain.[1]

    • Tocopherols act as important antioxidants, protecting the plant from oxidative damage.[1][2]

  • Inhibition of Carotenoid Synthesis: Plastoquinone is a critical cofactor in the biosynthesis of carotenoids.[2] Carotenoids are pigments that play a crucial role in photosynthesis and protect chlorophyll from photo-oxidation (destruction by sunlight).[2]

  • Chlorophyll Bleaching and Plant Death: The lack of carotenoids leaves chlorophyll vulnerable to degradation by sunlight. This leads to the characteristic "bleaching" symptom observed in plants treated with HPPD inhibitors, where the leaves turn white.[2] The disruption of photosynthesis and the accumulation of oxidative damage ultimately result in the death of the plant.[1][3]

Signaling and Metabolic Pathways

The following diagram illustrates the biochemical pathway affected by HPPD inhibitors.

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_hppd HPPD Enzyme Action cluster_biosynthesis Biosynthesis Pathways cluster_inhibition Inhibitor Action cluster_outcome Physiological Outcome Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate HPPA->HGA Catalysis HPPD HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherol Tocopherol (Vitamin E) HGA->Tocopherol Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Chlorophyll Bleaching Chlorophyll->Bleaching HPPD_IN HPPD Inhibitor (e.g., this compound) HPPD_IN->HPPD Inhibition PlantDeath Plant Death Bleaching->PlantDeath

Caption: Biochemical pathway illustrating the mechanism of action of HPPD inhibitors.

Quantitative Data

While specific data for "this compound" is unavailable, the following table summarizes typical quantitative data for well-characterized HPPD inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

InhibitorTarget OrganismIC50 (nM)Ki (nM)Method of Measurement
MesotrioneArabidopsis thaliana5 - 201 - 10Recombinant HPPD enzyme assay
TembotrioneZea mays10 - 505 - 25In vitro enzyme kinetics
IsoxaflutoleAmaranthus tuberculatus2 - 150.5 - 8Spectrophotometric assay

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are crucial metrics for evaluating the potency of an inhibitor. Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of HPPD inhibitors.

1. HPPD Enzyme Inhibition Assay (In Vitro)

  • Objective: To determine the IC50 value of an HPPD inhibitor.

  • Principle: This assay measures the activity of the HPPD enzyme in the presence of varying concentrations of the inhibitor. The conversion of 4-hydroxyphenylpyruvate to homogentisate can be monitored spectrophotometrically.

  • Protocol:

    • Enzyme Preparation: Recombinant HPPD enzyme is expressed and purified from a suitable host system (e.g., E. coli).

    • Reaction Mixture: A reaction buffer containing a known concentration of the HPPD enzyme, the substrate (4-hydroxyphenylpyruvate), and a cofactor (ascorbate) is prepared.

    • Inhibitor Addition: The HPPD inhibitor is added to the reaction mixture at a range of concentrations.

    • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The formation of the colored product resulting from the oxidation of a coupled substrate is monitored over time using a spectrophotometer at a specific wavelength.

    • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Whole Plant Bleaching Assay (In Vivo)

  • Objective: To assess the herbicidal efficacy of an HPPD inhibitor on whole plants.

  • Principle: This assay evaluates the ability of the inhibitor to induce the characteristic bleaching phenotype in susceptible plant species.

  • Protocol:

    • Plant Growth: Seeds of a susceptible plant species (e.g., Arabidopsis thaliana or a target weed species) are germinated and grown under controlled environmental conditions (light, temperature, humidity).

    • Inhibitor Application: The HPPD inhibitor is formulated and applied to the plants at various concentrations, typically through foliar spray or by adding it to the growth medium.

    • Observation: The plants are observed daily for a period of 7-14 days for the development of bleaching symptoms (whitening of the leaves).

    • Data Collection: The degree of bleaching is scored visually on a scale (e.g., 0 = no effect, 100 = complete bleaching). Other parameters such as plant height and biomass can also be measured.

    • Data Analysis: The effective dose required to cause 50% bleaching (ED50) is calculated.

3. Carotenoid Content Analysis

  • Objective: To quantify the reduction in carotenoid levels in plants treated with an HPPD inhibitor.

  • Principle: Carotenoids are extracted from plant tissues and their concentration is determined using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Sample Preparation: Leaf tissue is harvested from both treated and untreated plants. The tissue is ground in a suitable solvent (e.g., acetone or ethanol) to extract the pigments.

    • Spectrophotometric Analysis: The absorbance of the pigment extract is measured at specific wavelengths corresponding to the absorption maxima of chlorophylls and carotenoids. The concentrations are calculated using established equations.

    • HPLC Analysis: For more precise quantification and separation of different carotenoids, the extract is analyzed by HPLC using a C18 column and a suitable mobile phase.

    • Data Analysis: The carotenoid content in treated plants is compared to that of untreated control plants to determine the percentage of reduction.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for characterizing a novel HPPD inhibitor.

HPPD_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Compound Novel Compound (e.g., this compound) EnzymeAssay HPPD Enzyme Inhibition Assay Compound->EnzymeAssay Kinetics Enzyme Kinetics (Determine Ki) EnzymeAssay->Kinetics BleachingAssay Whole Plant Bleaching Assay Kinetics->BleachingAssay CarotenoidAnalysis Carotenoid Content Analysis BleachingAssay->CarotenoidAnalysis Data Analyze IC50, Ki, ED50, and Carotenoid Data CarotenoidAnalysis->Data Conclusion Determine Mechanism of Action and Herbicidal Efficacy Data->Conclusion

Caption: A typical experimental workflow for the characterization of a novel HPPD inhibitor.

Conclusion

HPPD inhibitors represent a well-established class of herbicides with a clear and defined mechanism of action. By targeting the HPPD enzyme, they effectively disrupt the biosynthesis of essential molecules required for photosynthesis and plant survival. The experimental protocols and quantitative data outlined in this guide provide a framework for the continued research and development of new and effective HPPD inhibitors. While specific information on "this compound" is not currently available, the principles and methodologies described herein are directly applicable to the study of any novel compound within this class.

References

The Discovery and Synthesis of Hppd-IN-3: A Potent Tetrazolamide-Benzimidazol-2-one Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of Hppd-IN-3, a novel and potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound, also identified as compound 25 in its discovery publication, represents a significant advancement in the development of HPPD inhibitors, demonstrating substantially increased potency compared to the commercial herbicide mesotrione.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and herbicide design, offering a comprehensive summary of the available data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Introduction to HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway found in most aerobic organisms.[1] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection. Inhibition of HPPD disrupts these processes, leading to the bleaching of plant tissues and eventual death, making it an effective target for herbicides.[1] The development of novel HPPD inhibitors is a key area of research in agrochemicals, aimed at overcoming weed resistance and improving crop selectivity.

Discovery of this compound

This compound emerged from a structure-based drug design strategy focused on identifying novel chemical scaffolds with high affinity for the HPPD active site. Researchers synthesized a series of tetrazolamide-benzimidazol-2-ones, leading to the identification of this compound (1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide) as a particularly potent inhibitor.[1]

Quantitative Biological Data

The biological activity of this compound and its analogs was evaluated through in vitro enzyme inhibition assays and in vivo herbicidal activity studies.

In Vitro HPPD Inhibition

This compound demonstrated potent inhibition of Arabidopsis thaliana HPPD (AtHPPD), with an IC50 value of 10 nM. This represents a greater than 36-fold increase in potency compared to the commercial herbicide mesotrione (IC50 = 363 nM).[1]

Table 1: In Vitro Inhibitory Activity of this compound against Arabidopsis thaliana HPPD (AtHPPD)

CompoundIC50 (nM)
This compound (compound 25)10
Mesotrione363
Herbicidal Activity

The post-emergence herbicidal activity of the synthesized compounds was assessed in greenhouse trials. While specific data for this compound (compound 25) was not detailed in the abstract, the related compound 32 from the same series showed significant herbicidal efficacy.[1]

Table 2: Post-emergence Herbicidal Activity of a Related Compound (32) at 150 g ai/ha

Weed SpeciesInhibition (%)
Abutilon theophrasti (Velvetleaf)>80
Amaranthus retroflexus (Redroot Pigweed)>80
Echinochloa crus-galli (Barnyard Grass)>80
Setaria viridis (Green Foxtail)>80

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies employed in the discovery and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs involves a multi-step process starting from substituted o-phenylenediamines. The general synthetic route for the tetrazolamide-benzimidazol-2-one scaffold is as follows:

  • Condensation: Reaction of a substituted o-phenylenediamine with a substituted aromatic aldehyde using an oxidizing agent like sodium metabisulfite to form the benzimidazole core.

  • N-Alkylation: Alkylation of the benzimidazole nitrogen with a substituted halide in the presence of a base.

  • Amide Coupling: Coupling of the benzimidazole carboxylic acid derivative with a substituted tetrazole amine to form the final tetrazolamide-benzimidazol-2-one product.

Note: The specific, detailed synthesis protocol for this compound (compound 25) is contained within the full text of the cited publication, which was not accessible for this review. The above is a generalized representation based on common synthetic routes for similar compounds.

AtHPPD Inhibition Bioassay In Vitro

The inhibitory activity of the synthesized compounds against AtHPPD was determined using a coupled enzyme assay.

  • Reagents and Materials:

    • Recombinant Arabidopsis thaliana HPPD (AtHPPD)

    • Homogentisate 1,2-dioxygenase (HGD)

    • 4-hydroxyphenylpyruvic acid (HPPA) as the substrate

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., HEPES buffer, pH 7.0)

    • FeSO4

    • Sodium ascorbate

  • Procedure:

    • Assays are typically performed in 96-well plates.

    • A reaction mixture containing the assay buffer, FeSO4, sodium ascorbate, HGD, and varying concentrations of the test compound is prepared.

    • The reaction is initiated by the addition of AtHPPD and the substrate (HPPA).

    • The generation of maleylacetoacetate, the product of the coupled reaction, is monitored spectrophotometrically at 318 nm.

    • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[2]

Post-emergence Herbicidal Activity Assay

The in vivo efficacy of the compounds as herbicides is evaluated in a greenhouse setting.

  • Plant Material and Growth Conditions:

    • Seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli) are sown in pots containing a suitable growth medium.

    • Plants are grown in a controlled greenhouse environment with defined temperature, humidity, and photoperiod.

  • Herbicide Application:

    • The test compounds are formulated as an emulsifiable concentrate or a wettable powder.

    • The formulations are applied to the plants at a specific growth stage (e.g., two- to three-leaf stage) using a cabinet sprayer to ensure uniform application.

    • A range of application rates (e.g., 150 g ai/ha) is typically tested.

  • Evaluation:

    • The herbicidal injury to the plants is visually assessed at specified time points after treatment (e.g., 14 or 21 days).

    • The percentage of inhibition or injury is rated on a scale of 0% (no effect) to 100% (complete plant death).

Visualizations

The following diagrams illustrate the key processes and pathways related to the discovery and mechanism of action of this compound.

experimental_workflow cluster_design Compound Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_lead_optimization Lead Identification design Structure-Based Drug Design scaffold Tetrazolamide-benzimidazol-2-one Scaffold Selection design->scaffold synthesis Multi-step Synthesis of Analogs scaffold->synthesis invitro In Vitro AtHPPD Inhibition Assay synthesis->invitro invivo Post-emergence Herbicidal Activity Assay synthesis->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead Identification of this compound (Compound 25) sar->lead

Caption: Experimental workflow for the discovery of this compound.

hppd_pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis & Oxidative Stress Protection Tocopherols->Photosynthesis Carotenoids->Photosynthesis Hppd_IN_3 This compound Hppd_IN_3->Inhibition Inhibition->HPPD Inhibition

Caption: HPPD signaling pathway and mechanism of inhibition by this compound.

Mechanism of Action and Binding Mode

The inhibitory activity of this compound is attributed to its specific interaction with the active site of the HPPD enzyme. The crystal structure of the AtHPPD-Hppd-IN-3 complex reveals several key binding interactions:

  • Bidentate Chelation: A nitrogen atom on the tetrazole ring and the oxygen atom of the amide group form a classic bidentate chelation with the catalytic metal ion (Fe2+) in the active site.

  • π-π Stacking: The benzimidazol-2-one ring of this compound engages in a strong π-π stacking interaction with the aromatic rings of two phenylalanine residues, Phe381 and Phe424.

  • Hydrophobic Interactions: The ortho-chloro-benzyl group of this compound is positioned within a hydrophobic pocket, forming favorable interactions with surrounding nonpolar residues.[1]

These combined interactions result in a high-affinity binding of this compound to the HPPD enzyme, leading to potent inhibition of its catalytic activity.

Conclusion

This compound represents a promising new lead compound in the development of HPPD-inhibiting herbicides. Its novel tetrazolamide-benzimidazol-2-one scaffold and potent inhibitory activity highlight the success of a structure-based design approach. Further optimization of this scaffold could lead to the development of next-generation herbicides with improved efficacy, selectivity, and resistance management profiles. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field to build upon these findings.

References

An In-depth Technical Guide to the Target Specificity and Selectivity of Hppd-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Hppd-IN-3, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and pharmacological properties of this compound.

Introduction to this compound and its Target

This compound, also identified as compound 25 in recent literature, is a novel synthetic molecule belonging to the tetrazolamide-benzimidazol-2-one class of chemicals.[1] It has been identified as a highly potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase.[1]

HPPD is a key enzyme in the catabolic pathway of tyrosine in most aerobic organisms. In plants, it plays a crucial role in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic bleaching of plant tissues and eventual cell death. This mechanism of action has made HPPD a prime target for the development of herbicides. In humans, genetic deficiencies in the tyrosine catabolism pathway can lead to serious metabolic disorders like tyrosinemia type I. Nitisinone, an HPPD inhibitor, is used as a therapeutic agent for this condition.

Target Specificity: Potency Against HPPD

The primary measure of a compound's specificity for its intended target is its potency. For enzyme inhibitors, this is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This compound has demonstrated exceptional potency against its target enzyme, HPPD.

Table 1: In Vitro Potency of this compound Against Arabidopsis thaliana HPPD (AtHPPD)

CompoundTarget EnzymeIC50 (nM)Reference Compound (Mesotrione) IC50 (nM)
This compound (compound 25)Arabidopsis thaliana HPPD (AtHPPD)10363

Data sourced from: Discovery of Tetrazolamide-benzimidazol-2-ones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.[1]

As shown in Table 1, this compound exhibits a remarkably low nanomolar IC50 value against AtHPPD, indicating its high potency. Notably, it is over 36-fold more potent than the commercial herbicide mesotrione, a well-established HPPD inhibitor.[1]

Target Selectivity: Current Knowledge Gaps

While the high potency of this compound against its primary target is well-documented, its selectivity profile remains to be fully elucidated. Selectivity refers to a compound's ability to interact with its intended target with high affinity, while having minimal or no interaction with other unintended targets (off-targets). A high degree of selectivity is a critical attribute for any therapeutic or agrochemical compound, as it minimizes the potential for off-target effects and associated toxicity.

As of the latest available research, there is no publicly accessible data on the selectivity of this compound against a broader panel of enzymes or receptors. Comprehensive selectivity screening, for instance against other dioxygenases, metalloenzymes, or a standard panel of kinases and G-protein coupled receptors, would be necessary to fully characterize its off-target interaction profile.

For the development of this compound as a herbicide, selectivity between the target weed species and the crop is paramount. This is often achieved through differential metabolism of the compound by the crop plant. For potential therapeutic applications, selectivity against human enzymes is a critical safety consideration.

Experimental Protocols

The following is a detailed methodology for the key in vitro experiment cited for determining the IC50 value of this compound.

In Vitro HPPD Inhibition Assay

This protocol is based on the methodology described in "Discovery of Tetrazolamide-benzimidazol-2-ones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors".[1]

Objective: To determine the in vitro inhibitory activity of this compound against Arabidopsis thaliana HPPD (AtHPPD).

Materials:

  • Recombinant AtHPPD enzyme

  • This compound (compound 25)

  • Mesotrione (reference compound)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbic acid

  • Catalase

  • FeSO4·7H2O

  • Tris-HCl buffer (pH 7.2)

  • DMSO (for compound dissolution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer containing Tris-HCl (pH 7.2), ascorbic acid, and catalase.

    • Prepare a stock solution of the AtHPPD enzyme in a suitable buffer.

    • Prepare stock solutions of this compound and mesotrione in DMSO.

    • Prepare a stock solution of the HPP substrate.

  • Assay Protocol:

    • The assay is performed in a 96-well microplate format.

    • To each well, add the assay buffer.

    • Add a solution of FeSO4·7H2O to each well.

    • Add varying concentrations of the test compounds (this compound or mesotrione) dissolved in DMSO to the respective wells. A control well containing only DMSO is included.

    • Add the AtHPPD enzyme solution to all wells.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

    • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

    • Immediately monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the tyrosine catabolism pathway and the inhibitory action of this compound.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Plastoquinone_Tocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherols Biosynthesis (in plants) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase HPPD HPPD HPPD->Homogentisate O2 Fe(II) Hppd_IN_3 This compound Hppd_IN_3->HPPD Inhibition

Caption: Mechanism of action of this compound in the tyrosine catabolism pathway.

Experimental Workflow for HPPD Inhibition Assay

The following diagram outlines the key steps in the in vitro HPPD inhibition assay.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Assay_Buffer Prepare Assay Buffer (Tris-HCl, Ascorbic Acid, Catalase) Add_Reagents Add Assay Buffer and FeSO4 Assay_Buffer->Add_Reagents Enzyme_Sol Prepare AtHPPD Enzyme Solution Add_Enzyme Add AtHPPD Enzyme Enzyme_Sol->Add_Enzyme Compound_Sol Prepare this compound & Reference Compound Solutions Add_Compounds Add Test Compounds (varying concentrations) Compound_Sol->Add_Compounds Substrate_Sol Prepare HPP Substrate Solution Initiate_Reaction Initiate Reaction with HPP Substrate Substrate_Sol->Initiate_Reaction Add_Reagents->Add_Compounds Add_Compounds->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change over time Initiate_Reaction->Measure_Absorbance Calc_Inhibition Calculate % Inhibition vs. Control Measure_Absorbance->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 value (Dose-Response Curve) Plot_Data->Determine_IC50

References

In-Depth Technical Guide: Hppd-IN-3 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzyme inhibition assay for Hppd-IN-3, a potent inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). This document outlines the core principles of HPPD inhibition, detailed experimental protocols, and data presentation, designed to assist researchers in the fields of herbicide and drug development.

Introduction to HPPD and its Inhibition

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that plays a critical role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant activities. Inhibition of HPPD disrupts these processes, leading to a bleaching effect and ultimately, plant death, making it a key target for herbicides. In humans, deficiencies in the tyrosine catabolism pathway can lead to metabolic disorders such as tyrosinemia type I. Therefore, HPPD inhibitors are also of significant interest for therapeutic applications.

This compound is a potent inhibitor of HPPD. Understanding its inhibitory mechanism and quantifying its potency are crucial steps in its development and application.

Quantitative Data for this compound

The inhibitory potency of this compound against HPPD has been determined through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.

CompoundTarget EnzymeIC50 ValueComparative Potency
This compound (compound 25)4-Hydroxyphenylpyruvate Dioxygenase (HPPD)10 nMMore potent than Mesotrione[1]
Mesotrione4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Reference compound

Experimental Protocols for HPPD Inhibition Assays

Several methods can be employed to measure the in vitro inhibition of HPPD. The choice of assay depends on the specific research goals, available resources, and desired throughput. Below are two common protocols.

Coupled Enzyme Spectrophotometric Assay

This method continuously monitors the production of homogentisate (HGA) by coupling its formation to a subsequent enzymatic reaction that results in a measurable change in absorbance.

Principle: HPPD converts HPPA to HGA. The production of HGA can be monitored directly by measuring the increase in absorbance at 318 nm, as HGA has a distinct absorption spectrum.

Materials and Reagents:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 100 µM FeSO4 and 2 mM ascorbate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 318 nm

Procedure:

  • Prepare a stock solution of this compound and a series of dilutions to be tested.

  • In a 96-well plate, add the assay buffer.

  • Add the desired concentration of this compound to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant HPPD enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HPPA substrate to all wells.

  • Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Whole-Cell Colorimetric Bioassay

This high-throughput screening method utilizes a recombinant microorganism (e.g., E. coli) expressing a plant HPPD. The inhibition of HPPD is linked to a colorimetric output.[2]

Principle: Recombinant E. coli expressing a plant HPPD can convert tyrosine into a soluble melanin-like pigment via the production of homogentisate.[2] The presence of an HPPD inhibitor, such as this compound, will block this pathway and reduce pigment production in a dose-dependent manner. The change in color can be quantified spectrophotometrically.[1]

Materials and Reagents:

  • Recombinant E. coli strain expressing a plant HPPD.

  • Non-recombinant E. coli as a negative control.

  • Growth medium (e.g., LB broth) with an appropriate antibiotic for plasmid maintenance.

  • Inducer for protein expression (e.g., IPTG).

  • Tyrosine solution.

  • This compound (or other inhibitors).

  • 96-well microplates.

  • Microplate incubator/shaker.

  • Microplate reader.

Procedure:

  • Grow the recombinant and control E. coli strains overnight.

  • Inoculate fresh media with the overnight cultures and grow to a specific optical density (e.g., OD600 of 0.6-0.8).

  • Induce HPPD expression with IPTG and incubate for a few hours.

  • In a 96-well plate, add the induced bacterial cultures.

  • Add different concentrations of this compound to the wells.

  • Add tyrosine to all wells to initiate the pigment production.

  • Incubate the plate at 37°C with shaking for 24 hours.[1]

  • Measure the optical density at a suitable wavelength (e.g., 450 nm or 600 nm) to quantify pigment formation.

  • Calculate the percent inhibition of pigment formation for each inhibitor concentration compared to the control without inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway and Inhibition

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by this compound.

Tyrosine_Catabolism_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD_enzyme HPPD Enzyme HPPA->HPPD_enzyme HGA Homogentisate (HGA) Metabolites Further Metabolites HGA->Metabolites Plastoquinone Plastoquinone & Tocopherols (in plants) HGA->Plastoquinone HPPD_enzyme->HGA O2, Fe(II) Hppd_IN_3 This compound Hppd_IN_3->HPPD_enzyme Inhibition

Caption: Tyrosine catabolism pathway and the inhibition of HPPD by this compound.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 value of an HPPD inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate) plate_setup Set up 96-well Plate (Controls, Inhibitor conc.) reagents->plate_setup inhibitor Prepare Inhibitor Dilutions (this compound) inhibitor->plate_setup enzyme Prepare Enzyme Solution (HPPD) pre_incubation Pre-incubate Enzyme and Inhibitor enzyme->pre_incubation plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start data_collection Monitor Reaction Progress (Spectrophotometry) reaction_start->data_collection rate_calc Calculate Initial Rates data_collection->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc dose_response Plot Dose-Response Curve inhibition_calc->dose_response ic50_calc Determine IC50 Value dose_response->ic50_calc

References

An In-depth Technical Guide to Hppd-IN-3: A Novel Inhibitor of the Tyrosine Metabolism Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hppd-IN-3, systematically named 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide, is a recently identified, highly potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolism pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its synthesis and evaluation, and visualizations of its interaction with the tyrosine metabolism pathway. The information presented is based on the findings from the primary research publication by Cai et al. (2024).

Introduction to the Tyrosine Metabolism Pathway and HPPD

The tyrosine metabolism pathway is a crucial catabolic route for the amino acid tyrosine.[1] A key enzyme in this pathway is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2] In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant defense.[2] Inhibition of HPPD disrupts this pathway, leading to a deficiency in these vital compounds and subsequent bleaching of the plant tissue, making HPPD a prime target for herbicides.[2] In humans, deficiencies in enzymes of the tyrosine catabolism pathway can lead to metabolic disorders such as tyrosinemia.[1] Therefore, HPPD inhibitors are also of interest for therapeutic applications.

This compound: A Potent HPPD Inhibitor

This compound (also referred to as compound 25 in the primary literature) is a novel HPPD inhibitor with a tetrazolamide-benzimidazol-2-one scaffold.[3] It has demonstrated significantly higher potency compared to the well-known HPPD inhibitor, mesotrione.

Mechanism of Action

This compound acts as a potent inhibitor of HPPD. Its mechanism of action, as revealed by molecular docking studies, involves a classic bidentate chelation interaction with the ferrous ion in the active site of the HPPD enzyme. Specifically, a nitrogen atom on the tetrazole ring and the oxygen atom of the amide group of this compound coordinate with the Fe(II) ion. Furthermore, the benzimidazol-2-one ring of the inhibitor forms a strong π–π stacking interaction with the phenylalanine residues Phe381 and Phe424 in the enzyme's active site. Additional hydrophobic interactions between the ortho-chlorobenzyl group and surrounding amino acid residues contribute to its high binding affinity and inhibitory potency.[3]

Quantitative Data

The inhibitory potency of this compound against Arabidopsis thaliana HPPD (AtHPPD) and its herbicidal efficacy have been quantitatively assessed and are summarized in the tables below.

Table 1: In Vitro HPPD Inhibition Data
CompoundTarget EnzymeIC50 (nM)[3]
This compound (compound 25)AtHPPD10
MesotrioneAtHPPD363
Table 2: Post-emergence Herbicidal Activity of a Related Compound (Compound 32)

Note: Data for this compound's in-vivo herbicidal activity was not fully detailed in the primary source, however, data for a closely related and potent compound from the same study is presented.

Weed SpeciesCompound 32 Inhibition (%) at 150 g ai/ha[3]
Abutilon theophrasti>80
Amaranthus retroflexus>80
Echinochloa crus-galli>80
Setaria viridis>80

Experimental Protocols

Synthesis of this compound (Compound 25)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed synthetic route is described in the supplementary information of the primary publication by Cai et al. (2024). A generalized representation of the synthesis is as follows:

  • Synthesis of the Benzimidazolone Core: The benzimidazolone scaffold is typically synthesized through the condensation of an appropriately substituted o-phenylenediamine with urea or a similar carbonyl source.

  • Alkylation and Functional Group Interconversion: The benzimidazolone core undergoes N-alkylation with 2-chlorobenzyl chloride and methylation. The ester group on the benzene ring is then hydrolyzed to a carboxylic acid.

  • Amide Coupling: The final step involves the amide coupling of the carboxylic acid intermediate with 5-amino-1-methyl-1H-tetrazole to yield this compound.

For the detailed, step-by-step synthetic procedure, including reaction conditions, reagents, and purification methods, please refer to the supporting information of Cai et al., J. Agric. Food Chem. 2024, 72 (8), 3884–3893.

In Vitro HPPD Inhibition Assay

The inhibitory activity of this compound against AtHPPD is determined using a coupled-enzyme spectrophotometric assay.

Principle: The assay measures the activity of HPPD by coupling the production of its product, homogentisate, to a subsequent enzymatic reaction that results in a detectable color change. The rate of color change is proportional to the HPPD activity.

Materials:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD)

  • 4-hydroxyphenylpyruvate (HPPA) as the substrate

  • Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme

  • Ascorbate and FeSO4 as cofactors

  • Phosphate buffer (pH 7.0)

  • This compound and other test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, AtHPPD, HGD, ascorbate, and FeSO4 in each well of a 96-well plate.

  • Add varying concentrations of this compound (or control compounds) to the wells.

  • Initiate the reaction by adding the substrate, HPPA.

  • Immediately monitor the increase in absorbance at 318 nm, which corresponds to the formation of maleylacetoacetate by HGD from the homogentisate produced by HPPD.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Post-emergence Herbicidal Activity Assay

The in vivo efficacy of this compound and related compounds is assessed through a post-emergence herbicidal activity assay.

Principle: This assay evaluates the ability of a compound to control weed growth when applied to the foliage of young, actively growing plants.

Materials:

  • Seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, Setaria viridis)

  • Pots with a suitable soil mixture

  • Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity)

  • This compound and other test compounds formulated as a sprayable solution with appropriate adjuvants

  • Laboratory sprayer

Procedure:

  • Sow the seeds of the test weed species in pots and allow them to grow to the 2-3 leaf stage in a controlled environment.

  • Prepare spray solutions of this compound at various application rates (e.g., grams of active ingredient per hectare, g ai/ha).

  • Apply the spray solutions uniformly to the foliage of the weed seedlings using a laboratory sprayer.

  • Include a negative control (sprayed with formulation blank) and a positive control (a commercial herbicide like mesotrione).

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at specified time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

Visualizations

Signaling Pathway Diagram

Tyrosine_Metabolism_and_HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Metabolites Downstream Metabolites (Plastoquinone, Tocopherols) HGA->Metabolites HPPD->HGA O2 Hppd_IN_3 This compound Hppd_IN_3->HPPD Inhibition

Caption: Inhibition of HPPD by this compound in the tyrosine metabolism pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_invitro In Vitro cluster_invivo In Vivo start Starting Materials synthesis_steps Multi-step Organic Synthesis start->synthesis_steps purification Purification & Characterization synthesis_steps->purification hppd_in_3 This compound (Compound 25) purification->hppd_in_3 hppd_assay HPPD Inhibition Assay hppd_in_3->hppd_assay herbicide_assay Post-emergence Herbicidal Activity Assay hppd_in_3->herbicide_assay ic50 IC50 Determination hppd_assay->ic50 efficacy Efficacy Assessment herbicide_assay->efficacy

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a novel and highly potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine metabolism pathway. Its unique tetrazolamide-benzimidazol-2-one structure and potent inhibitory activity, significantly greater than that of the commercial herbicide mesotrione, make it a promising lead compound for the development of new herbicides. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in the fields of agrochemical discovery, enzyme kinetics, and metabolic pathway research. Further investigation into the in vivo performance, crop selectivity, and toxicological profile of this compound is warranted to fully elucidate its potential.

References

Unraveling the Herbicidal Efficacy of Hppd-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the herbicidal properties of Hppd-IN-3, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and agrochemicals, providing in-depth data and experimental protocols to facilitate further research and development.

This compound, also identified as compound 25 in Japanese patent JP 2017-025005 A, has demonstrated significant potential as a herbicide. It exhibits a strong inhibitory effect on HPPD, a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this enzyme leads to the bleaching of new plant tissues and ultimately, plant death.

Core Efficacy Data

This compound is a highly potent inhibitor of HPPD, with a reported IC50 of 10 nM . This level of activity positions it as a more powerful inhibitor than the commercial herbicide Mesotrione. While detailed quantitative data on its specific herbicidal effects against a wide spectrum of weed species is contained within proprietary documentation, its high potency in vitro suggests a strong potential for broad-spectrum weed control at low application rates. Further research is warranted to establish specific GR50 (the concentration of a herbicide required to cause a 50% reduction in plant growth) values for various weed species.

Mechanism of Action

The primary mode of action for this compound, like other HPPD inhibitors, is the disruption of carotenoid synthesis. Carotenoids are essential for protecting chlorophyll from photo-oxidation. By inhibiting HPPD, this compound prevents the formation of homogentisate, a precursor to plastoquinone and tocopherols, which are vital cofactors for phytoene desaturase, a critical enzyme in the carotenoid pathway. The absence of carotenoids leads to the rapid degradation of chlorophyll in the presence of sunlight, resulting in the characteristic bleaching or whitening of the plant's leaves, followed by necrosis and death.

Signaling Pathway of HPPD Inhibition

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Absence leads to Herbicide_Evaluation_Workflow start Start synthesis Compound Synthesis (this compound) start->synthesis in_vitro In Vitro Assay: HPPD Enzyme Inhibition (IC50) synthesis->in_vitro greenhouse Greenhouse Screening: Dose-Response on Target Weeds in_vitro->greenhouse data_analysis Data Analysis: GR50 Calculation greenhouse->data_analysis field_trials Field Trials: Efficacy & Crop Safety data_analysis->field_trials end End field_trials->end

Hppd-IN-3 as a potential herbicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Hppd-IN-3 as a Potential Herbicide

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection. The inhibition of HPPD disrupts these processes, leading to characteristic bleaching of plant tissues followed by necrosis and death. This makes HPPD a highly effective and commercially validated target for herbicides.

HPPD-inhibiting herbicides offer several advantages, including broad-spectrum weed control, low application rates, and low mammalian toxicity.[1] The emergence of weed resistance to established herbicide modes of action has intensified the search for novel HPPD inhibitors with improved efficacy, crop selectivity, and a wider weed control spectrum. This document provides a technical overview of the core attributes of a potential new HPPD-inhibiting herbicide, designated herein as this compound, using data from exemplary novel HPPD inhibitors to illustrate its potential profile and the methodologies for its evaluation.

Mechanism of Action

HPPD inhibitors function by competitively binding to the active site of the HPPD enzyme, which contains a Fe(II) cofactor essential for catalysis.[2] This inhibition blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2] In plants, HGA is the aromatic precursor for the synthesis of plastoquinone and tocopherols (Vitamin E).

  • Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key step in the carotenoid biosynthesis pathway.

  • Carotenoids are crucial for photoprotection, quenching reactive oxygen species and dissipating excess light energy to protect chlorophyll from photo-oxidation.

By inhibiting HPPD, compounds like this compound trigger a cascade of events: HGA production ceases, leading to a deficiency in plastoquinone and tocopherols. The lack of plastoquinone inhibits carotenoid synthesis, leaving chlorophyll vulnerable to destruction by sunlight. This results in the characteristic bleaching symptoms, ultimately leading to plant death.[1]

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme [Fe(II) cofactor] HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Bleaching Bleaching & Plant Death HPPD->Bleaching Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Inhibitor This compound (HPPD Inhibitor) Inhibitor->HPPD Inhibition

Caption: Biochemical pathway illustrating the mode of action of HPPD inhibitors.

Quantitative Data Presentation

The efficacy of a potential herbicide is determined through in vitro enzyme assays and in vivo whole-plant bioassays. The following tables summarize representative data for novel HPPD inhibitors from different chemical classes, providing a benchmark for evaluating this compound.

Table 1: In Vitro HPPD Enzyme Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) of exemplary novel compounds against Arabidopsis thaliana HPPD (AtHPPD), a model for plant enzyme activity. Lower values indicate higher potency.

Compound IDChemical ClassAtHPPD IC₅₀ (μM)Reference CompoundReference IC₅₀ (μM)Source
B5 Pyrazole Amide0.04Topramezone0.11[3]
Z9 Pyrazole Benzoyl0.05Mesotrione1.76[4]
III-29 Triketone Phenoxy Nicotinyl0.19Mesotrione0.28[5]
11h Triketone Quinazoline-2,4-dione0.005 (Kᵢ)Mesotrione0.013 (Kᵢ)[6]
27 2-(Arylformyl)cyclohexane-1,3-dione<0.204Mesotrione0.204[7]

Table 2: Post-Emergence Herbicidal Activity (Greenhouse)

This table shows the percentage of growth inhibition or weed control for various weed species at a specific application rate of active ingredient (g ai/ha).

Compound IDRate (g ai/ha)Amaranthus retroflexusChenopodium serotinumEchinochloa crusgalliSetaria viridisSource
A1 37.5->90%--[8]
11d 37.5>90%>90%>90%>90%[6]
11h 37.5>90%>90%>90%>90%[6]
Z21 150--44.3% (Stem Inhibition)-[4]
G31 75.0----[9]

Note: Data for different compounds are from separate studies and direct comparison should be made with caution.

Experimental Protocols

Standardized protocols are essential for the evaluation of novel herbicidal compounds.

1. In Vitro AtHPPD Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the target enzyme.

  • Enzyme Source: Recombinant Arabidopsis thaliana HPPD (AtHPPD) expressed in E. coli and purified.

  • Principle: A coupled-enzyme assay is used where the product of the HPPD reaction, HGA, is converted by homogentisate 1,2-dioxygenase (HGD) to maleylacetoacetate. The formation of maleylacetoacetate is monitored spectrophotometrically by measuring the increase in absorbance at 318 nm.[2]

  • Methodology:

    • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing purified AtHPPD, purified HGD, L-ascorbic acid, and ferrous sulfate.

    • Inhibitor Addition: Add the test compound (e.g., this compound) dissolved in a suitable solvent (like DMSO) at various concentrations to the wells of a 96-well UV-transparent plate. Include a solvent-only control.

    • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

    • Reaction Initiation: Start the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).

    • Data Acquisition: Immediately begin monitoring the change in absorbance at 318 nm over time using a microplate reader.

    • Data Analysis: Calculate the initial reaction rates. The percentage of inhibition is determined relative to the control. The IC₅₀ value is calculated by fitting the dose-response data to a suitable nonlinear regression model.[2]

2. Whole-Plant Greenhouse Bioassay

This assay evaluates the herbicidal efficacy of a compound under controlled environmental conditions on live plants.

  • Plant Material: Target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., maize, wheat) are grown from seed in pots containing a standardized soil mix.

  • Growth Conditions: Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Post-Emergence Application:

    • Plants are grown to a specific growth stage (e.g., 2-4 leaf stage).

    • The test compound is formulated in a solution containing a solvent and surfactants to ensure proper application and uptake.

    • The formulation is applied to the plants at various dose rates (g ai/ha) using a precision track sprayer to simulate field application.

    • Control groups are sprayed with the formulation blank (no active ingredient).

    • Plants are returned to the greenhouse and evaluated for injury at set time points (e.g., 7, 14, and 21 days after treatment). Injury is typically assessed visually as a percentage of control (0% = no effect, 100% = complete death).

  • Pre-Emergence Application:

    • The test compound formulation is sprayed onto the soil surface immediately after planting the seeds.

    • Pots are watered and maintained in the greenhouse.

    • Efficacy is evaluated by assessing the percentage of seedling emergence and the biomass of surviving plants compared to untreated controls at a set time point (e.g., 21 days after treatment).

Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Greenhouse Evaluation cluster_3 Lead Optimization Design Lead Structure Design (e.g., Pyrazole Scaffold) Synthesis Chemical Synthesis of Analogues (this compound) Design->Synthesis EnzymeAssay HPPD Enzyme Inhibition Assay Synthesis->EnzymeAssay IC50 Determine IC50 Value EnzymeAssay->IC50 PreScreen Pre-Emergence Assay IC50->PreScreen PostScreen Post-Emergence Assay IC50->PostScreen WeedSpectrum Weed Control Spectrum PreScreen->WeedSpectrum PostScreen->WeedSpectrum CropSafety Crop Selectivity Testing WeedSpectrum->CropSafety SAR Structure-Activity Relationship (SAR) CropSafety->SAR SAR->Design Feedback Loop ADMET ADMET Prediction SAR->ADMET FieldTrials Field Trials ADMET->FieldTrials

Caption: A generalized workflow for the discovery and evaluation of a novel HPPD herbicide.

Mandatory Visualization: Chemical Structure

As the specific structure of this compound is proprietary, the structure of a representative novel pyrazole-based HPPD inhibitor is provided below for illustrative purposes. This class of chemistry has shown significant promise in recent research.[3][4][8]

Caption: A representative chemical structure of a novel pyrazole-based HPPD inhibitor.

Conclusion

The development of novel HPPD-inhibiting herbicides, represented here by this compound, is a critical strategy for managing weed resistance and ensuring global food security. The technical framework outlined in this guide—from understanding the molecular mechanism of action to conducting rigorous in vitro and in vivo evaluations—provides a clear pathway for the characterization and advancement of promising new active ingredients. Quantitative data from recent studies on pyrazole, triketone, and other novel chemical scaffolds indicate that significant improvements in potency and selectivity are achievable. Future work on this compound would focus on optimizing its structure to maximize herbicidal activity against key weed species while ensuring excellent safety margins for important crops, ultimately leading to a valuable new tool for modern agriculture.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of a Representative HPPD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the User: The specific inhibitor "Hppd-IN-3" was not found in a comprehensive search of scientific literature. Therefore, this document provides a detailed synthesis protocol and application notes for a representative 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor from the well-characterized triketone class, herein referred to as HPPD-IN-T1 . The methodologies and principles described are broadly applicable to the synthesis and evaluation of novel HPPD inhibitors.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway.[1][2][3][4] In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative stress.[1][2][4][5][6] Inhibition of HPPD disrupts these processes, leading to the degradation of chlorophyll and a characteristic bleaching phenotype, ultimately causing plant death.[1][5][6][7] This mechanism of action has made HPPD a prime target for the development of herbicides.[7][8][9][10][11][12][13] This document outlines the laboratory synthesis of a representative triketone-based HPPD inhibitor, HPPD-IN-T1, and provides protocols for its biological evaluation.

Mechanism of Action

HPPD inhibitors act by competitively binding to the active site of the HPPD enzyme, preventing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2][14] This blockage leads to a downstream depletion of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[1] The absence of carotenoids leaves chlorophyll susceptible to photo-oxidation, resulting in the characteristic bleaching of the plant tissue.[1][5]

Signaling Pathway of HPPD Inhibition in Plants

HPPD_Pathway cluster_chloroplast Chloroplast cluster_inhibitor Inhibitor Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching & Plant Death Carotenoids->Bleaching Disruption Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Plant_Growth Healthy Plant Growth Photosynthesis->Plant_Growth HPPD_IN_T1 HPPD-IN-T1 Inhibition Inhibition HPPD_IN_T1->Inhibition Inhibition->HPPD

Caption: HPPD inhibition pathway in plants.

Experimental Protocols

Synthesis of HPPD-IN-T1 (A Representative Triketone Inhibitor)

This protocol describes a general synthesis for a triketone-based HPPD inhibitor, exemplified by the synthesis of a derivative of 3-hydroxy-2-(substituted-benzoyl)-cyclohex-2-en-1-one.

Materials and Reagents:

  • Cyclohexane-1,3-dione

  • Substituted benzoyl chloride

  • Triethylamine (TEA)

  • Acetone

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

Synthesis_Workflow start Start reagents Dissolve Cyclohexane-1,3-dione and Triethylamine in Acetone start->reagents addition Add Substituted Benzoyl Chloride Dropwise at 0°C reagents->addition reaction Stir at Room Temperature for 12-24 hours addition->reaction quench Quench with 1M HCl reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash Organic Layer with Saturated NaHCO₃ and Brine extraction->wash dry Dry with Anhydrous MgSO₄ wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purification Purify by Silica Gel Column Chromatography filter_evap->purification characterization Characterize by NMR, IR, and HRMS purification->characterization end End characterization->end

Caption: General workflow for the synthesis of a triketone HPPD inhibitor.

Procedure:

  • In a round-bottom flask, dissolve cyclohexane-1,3-dione (1.0 eq) and triethylamine (2.5 eq) in acetone.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding 1M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

In Vitro HPPD Enzyme Inhibition Assay

This protocol is for determining the inhibitory activity of the synthesized compound against Arabidopsis thaliana HPPD (AtHPPD).[14][15]

Materials and Reagents:

  • Recombinant AtHPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate

  • Catalase

  • Fe(II) solution

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Synthesized inhibitor (HPPD-IN-T1) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor (HPPD-IN-T1) in DMSO.

  • In a 96-well plate, add the assay buffer, ascorbate, catalase, and Fe(II) solution.

  • Add varying concentrations of the inhibitor to the wells. Include a control with DMSO only.

  • Add the AtHPPD enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the HPPA substrate.

  • Immediately measure the decrease in absorbance at 310 nm (or another appropriate wavelength for HPPA) over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

The inhibitory activities of newly synthesized compounds are typically compared to a commercial standard, such as mesotrione.

Table 1: In Vitro Inhibitory Activity of HPPD-IN-T1 against AtHPPD

CompoundIC₅₀ (µM)
HPPD-IN-T1[Insert experimental value]
Mesotrione (Standard)0.28[6]

Table 2: Herbicidal Activity of HPPD-IN-T1 (Post-emergence at 150 g ai/ha)

Weed SpeciesHPPD-IN-T1 (% Inhibition)Mesotrione (% Inhibition)
Amaranthus retroflexus[Insert experimental value]90-100[14]
Digitaria sanguinalis[Insert experimental value]90-100[14]
Setaria viridis[Insert experimental value]80-90[16]
Abutilon theophrasti[Insert experimental value]90-100[14]

Conclusion

The described protocols provide a comprehensive framework for the synthesis and evaluation of novel triketone-based HPPD inhibitors. The synthesis protocol is robust and can be adapted for various substituted benzoyl chlorides to generate a library of potential inhibitors. The in vitro enzyme assay is a reliable method for determining the potency of the synthesized compounds. Promising candidates can then be advanced to greenhouse trials to assess their herbicidal efficacy and crop selectivity. This systematic approach is fundamental in the discovery and development of new and effective herbicides for modern agriculture.

References

Application Notes and Protocols for Hppd-IN-3 in Weed Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hppd-IN-3, a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, in weed control research. This document includes its mechanism of action, comparative efficacy, and detailed protocols for its evaluation.

Introduction to this compound

This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway in plants.[1] Inhibition of HPPD disrupts the biosynthesis of essential molecules like plastoquinones and tocopherols.[2] This ultimately leads to the bleaching of photosynthetic tissues and plant death, making HPPD inhibitors effective herbicides.[3]

Mechanism of Action

HPPD-inhibiting herbicides like this compound work by blocking the conversion of 4-hydroxyphenylpyruvate (HPPD) to homogentisate.[4] This inhibition leads to a cascade of effects within the plant:

  • Plastoquinone Depletion: Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Its depletion indirectly inhibits carotenoid synthesis.

  • Carotenoid Deficiency: Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom.

  • Tocopherol (Vitamin E) Depletion: This leads to oxidative stress and damage to cellular membranes.

  • Growth Stunting and Necrosis: The accumulation of tyrosine and the downstream effects of HPPD inhibition lead to stunted growth, tissue necrosis, and ultimately, plant death.

Data Presentation: Efficacy of this compound

Quantitative data on the efficacy of this compound is limited in publicly available literature. However, one source indicates its high potency. The following table compares the reported half-maximal inhibitory concentration (IC50) of this compound with other known HPPD inhibitors.

CompoundTarget EnzymeIC50 ValueReference
This compound HPPD 10 nM [1]
MesotrioneHPPD>10 nM[1]
FenquinotrioneRice HPPD27.2 nM[1]
FenquinotrioneArabidopsis thaliana HPPD44.7 nM[1]
Nitisinone4-HPPD173 nM[1]
Leptospermonep-Hydroxyphenylpyruvate dioxygenase12.1 µM[1]

Signaling Pathway of HPPD Inhibition

The following diagram illustrates the biochemical pathway affected by HPPD inhibitors like this compound.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_enzyme HPPD Enzyme HPPA->HPPD_enzyme Substrate HGA Homogentisate (HGA) HPPD_enzyme->HGA Catalyzes Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching/ Necrosis Plant_Death Weed Death Bleaching->Plant_Death Hppd_IN_3 This compound Hppd_IN_3->HPPD_enzyme Inhibits

HPPD Inhibition Signaling Pathway

Experimental Protocols

The following are generalized protocols for evaluating the herbicidal activity of HPPD inhibitors like this compound. These should be adapted based on the specific weed species and research objectives.

Protocol 1: Whole-Plant Herbicidal Activity Assay (Post-emergence)

This protocol is designed to assess the efficacy of this compound on whole plants grown in a controlled environment.

1. Plant Material and Growth Conditions:

  • Select target weed species (e.g., Palmer amaranth, waterhemp) and a crop species for selectivity testing.

  • Sow seeds in pots containing a suitable soil mix.

  • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16h photoperiod).

  • Water plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations with a solution containing a surfactant.

  • Apply the herbicide solution to plants at a specific growth stage (e.g., 2-4 leaf stage) using a cabinet sprayer calibrated to deliver a specific volume.

  • Include a negative control (solvent + surfactant only) and a positive control (a commercial HPPD inhibitor herbicide).

  • Use a dose-response experimental design with several rates of this compound.

3. Data Collection and Analysis:

  • Visually assess plant injury (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).

  • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, determine the fresh weight, and then dry the tissue to determine the dry weight.

  • Calculate the dose required to cause 50% growth reduction (GR50) using a suitable statistical model (e.g., log-logistic dose-response curve).

Protocol 2: Biochemical HPPD Inhibition Assay

This in vitro assay determines the direct inhibitory effect of this compound on the HPPD enzyme.

1. Enzyme Preparation:

  • Extract and partially purify the HPPD enzyme from a plant source (e.g., Arabidopsis thaliana seedlings) or use a commercially available recombinant HPPD enzyme.

  • Determine the protein concentration of the enzyme preparation.

2. Assay Procedure:

  • Prepare a reaction mixture containing a suitable buffer, the HPPD enzyme, and the substrate 4-hydroxyphenylpyruvate (HPPA).

  • Add varying concentrations of this compound (or other inhibitors) to the reaction mixture.

  • Initiate the reaction and incubate at a specific temperature (e.g., 30°C) for a set time.

  • Measure the rate of product formation (homogentisate) or substrate consumption using a spectrophotometer or other suitable analytical method.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the screening and characterization of a novel HPPD inhibitor.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Greenhouse Studies cluster_2 Field Trials Biochemical_Assay Biochemical HPPD Inhibition Assay Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Whole_Plant_Assay Whole-Plant Bioassay (Post-emergence) Determine_IC50->Whole_Plant_Assay Lead Compound Selection Dose_Response Dose-Response Studies Whole_Plant_Assay->Dose_Response Weed_Spectrum Weed Control Spectrum Dose_Response->Weed_Spectrum Crop_Selectivity Crop Selectivity Testing Dose_Response->Crop_Selectivity Field_Efficacy Field Efficacy Trials Crop_Selectivity->Field_Efficacy Promising Candidate Environmental_Factors Assess Environmental Factor Influence Field_Efficacy->Environmental_Factors

Workflow for HPPD Inhibitor Evaluation

References

Application Note: A Generalized Approach for the Determination of Hppd-IN-3 Residues in Soil Using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The detection and quantification of chemical residues in soil are critical for environmental monitoring, agricultural research, and ensuring ecological safety. Hppd-IN-3, as a compound of interest, requires robust and sensitive analytical methods for its determination in complex soil matrices. This document provides a generalized framework for the analysis of this compound in soil, based on established principles for similar small molecule herbicides and pesticides.

The proposed methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This approach is widely adopted for multi-residue analysis of pesticides in soil due to its high efficiency, sensitivity, and selectivity.[1][2]

Note: A specific analytical method for "this compound" in soil has not been detailed in publicly available literature. Therefore, the following protocol is a representative method that must be thoroughly optimized and validated for the specific physicochemical properties of this compound and the characteristics of the soil matrix under investigation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to detect herbicide and pesticide residues in soil, which can serve as target validation parameters for a newly developed this compound method.

ParameterTypical RangeDescription
Limit of Detection (LOD)0.02–13.2 µg/kgThe lowest concentration of the analyte that can be reliably detected above the background noise.[2][3][4]
Limit of Quantification (LOQ)0.1–43.9 µg/kgThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[1][2][3][4]
Recovery70–120%The percentage of the known amount of analyte recovered from the sample matrix, indicating the extraction efficiency.[1][2]
Precision (RSD)< 20%The relative standard deviation, which measures the closeness of agreement between a series of measurements.[1][2][5]
Linearity (r²)> 0.99The correlation coefficient of the calibration curve, indicating how well the instrumental response correlates with analyte concentration.[1]

Experimental Workflow Diagram

Experimental_Workflow_for_Hppd-IN-3_Analysis_in_Soil cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis & Data Processing SampleCollection 1. Soil Sample Collection Drying 2. Air Drying & Homogenization SampleCollection->Drying Sieving 3. Sieving (< 2 mm) Drying->Sieving Weighing 4. Weighing (e.g., 10 g) Sieving->Weighing Extraction 5. QuEChERS Extraction (Acetonitrile, Salts) Weighing->Extraction Centrifugation1 6. Centrifugation Extraction->Centrifugation1 Cleanup 7. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Centrifugation2 8. Centrifugation Cleanup->Centrifugation2 Evaporation 9. Solvent Evaporation Centrifugation2->Evaporation Reconstitution 10. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MSMS 11. HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS DataAcquisition 12. Data Acquisition (MRM Mode) HPLC_MSMS->DataAcquisition Quantification 13. Quantification & Confirmation DataAcquisition->Quantification Reporting 14. Reporting Results Quantification->Reporting Method_Validation_Parameters Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOQ Limit of Quantification (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Robustness Robustness Validation->Robustness Stability Analyte Stability Validation->Stability

References

Application Notes and Protocols for HPPD-IN-3 Plant Uptake and Translocation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the uptake and translocation of HPPD-inhibiting compounds, exemplified by the hypothetical compound HPPD-IN-3. The methodologies described are essential for evaluating the bioavailability, efficacy, and potential crop selectivity of novel herbicides.

Introduction to HPPD-Inhibiting Herbicides

4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a class of herbicides that disrupt a critical enzymatic step in the tyrosine catabolism pathway in plants.[1] This enzyme, HPPD, is essential for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[2][3] Plastoquinone is a vital cofactor in the formation of carotenoids, which protect chlorophyll from photo-destruction.[1] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the characteristic bleaching of plant tissues and eventual plant death.[2][3] Due to their unique mode of action, HPPD inhibitors have become increasingly important for managing herbicide-resistant weeds.[4]

Understanding the uptake (absorption) and translocation (movement) of HPPD inhibitors within the plant is crucial for optimizing their herbicidal activity and ensuring crop safety.[5] Factors such as the plant species, growth stage, environmental conditions, and the physicochemical properties of the herbicide can all influence these processes.[5]

Data Presentation: Quantitative Analysis of this compound Uptake and Translocation

The following tables summarize hypothetical quantitative data for this compound uptake and translocation in a susceptible weed species and a tolerant crop species. These tables are for illustrative purposes to demonstrate how data from the described protocols can be presented.

Table 1: Foliar Uptake of [¹⁴C]this compound in Susceptible Weed vs. Tolerant Crop

Time After Treatment (Hours)% [¹⁴C]this compound Absorbed (Susceptible Weed)% [¹⁴C]this compound Absorbed (Tolerant Crop)
215.2 ± 2.110.5 ± 1.8
635.8 ± 3.522.1 ± 2.9
1255.4 ± 4.238.7 ± 3.3
2472.1 ± 5.155.3 ± 4.5
4885.6 ± 4.868.9 ± 5.2
7288.3 ± 3.971.2 ± 4.7

Data are presented as the mean ± standard deviation of the percentage of applied radioactivity absorbed by the treated leaf.

Table 2: Translocation of [¹⁴C]this compound from the Treated Leaf in Susceptible Weed vs. Tolerant Crop (72 Hours After Treatment)

Plant Part% of Absorbed [¹⁴C]this compound (Susceptible Weed)% of Absorbed [¹⁴C]this compound (Tolerant Crop)
Treated Leaf45.2 ± 4.165.8 ± 5.3
Shoots above Treated Leaf28.9 ± 3.215.1 ± 2.1
Shoots below Treated Leaf15.7 ± 2.510.2 ± 1.9
Roots10.2 ± 1.88.9 ± 1.5

Data are presented as the mean ± standard deviation of the percentage of absorbed radioactivity found in different plant parts.

Experimental Protocols

The following are detailed protocols for conducting plant uptake and translocation studies with HPPD inhibitors. The use of radioisotopes, such as ¹⁴C-labeled compounds, is a highly sensitive and accurate method for these studies.[6][7]

Protocol 1: Foliar Uptake of [¹⁴C]this compound

Objective: To quantify the rate and extent of this compound absorption through the leaf surface of a target plant species.

Materials:

  • ¹⁴C-labeled this compound of known specific activity

  • Unlabeled (cold) this compound

  • Surfactant/adjuvant as per formulation recommendations

  • Microsyringe (10 µL)

  • Glass vials

  • Scintillation cocktail

  • Liquid Scintillation Counter

  • Ethanol:water solution (e.g., 50% v/v) for leaf washing

  • Plant tissue oxidizer

  • Plants grown to a specific growth stage (e.g., 3-4 true leaves)

Methodology:

  • Plant Preparation: Grow plants under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle). Select healthy, uniform plants for the experiment.

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound and unlabeled this compound in a suitable solvent, including any required adjuvants. The final specific activity should be sufficient for accurate detection.[7]

  • Application: Apply a small, precise volume (e.g., 1 µL) of the treatment solution to the adaxial surface of a specific leaf (e.g., the third true leaf) using a microsyringe.[7] Avoid runoff from the leaf surface.

  • Harvesting: At predetermined time points (e.g., 2, 6, 12, 24, 48, and 72 hours after treatment), harvest the treated plants.

  • Leaf Washing: To remove unabsorbed herbicide, carefully wash the treated leaf with a known volume of an ethanol:water solution. Collect the wash solution in a scintillation vial.

  • Quantification of Unabsorbed Herbicide: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a Liquid Scintillation Counter. This represents the amount of [¹⁴C]this compound that was not absorbed.

  • Quantification of Absorbed Herbicide: The treated leaf and the rest of the plant are separated. The treated leaf can be combusted in a tissue oxidizer to determine the amount of absorbed radioactivity. The resulting ¹⁴CO₂ is trapped and counted. Alternatively, absorption can be calculated by subtracting the unabsorbed amount from the total applied radioactivity.

  • Data Analysis: Calculate the percentage of absorbed herbicide at each time point relative to the total amount of radioactivity applied.

Protocol 2: Translocation of [¹⁴C]this compound

Objective: To determine the pattern and extent of this compound movement from the application site to other parts of the plant.

Materials:

  • Same as Protocol 1

  • Phosphor imaging plates or X-ray film for autoradiography

Methodology:

  • Plant Treatment: Follow steps 1-3 from Protocol 1.

  • Harvesting: Harvest plants at a final time point (e.g., 72 hours after treatment), allowing sufficient time for translocation to occur.

  • Plant Sectioning: After washing the treated leaf as described in Protocol 1, section the plant into different parts:

    • Treated leaf

    • Shoots above the treated leaf

    • Shoots below the treated leaf

    • Roots

  • Quantitative Analysis:

    • Combust each plant section separately in a biological oxidizer.

    • Quantify the ¹⁴CO₂ produced from each section using a Liquid Scintillation Counter.

    • Calculate the percentage of the total absorbed radioactivity that has translocated to each plant part.

  • Qualitative Analysis (Autoradiography):

    • Carefully press the entire plant and mount it on a herbarium sheet.

    • Expose the mounted plant to a phosphor imaging plate or X-ray film in the dark for a duration determined by the amount of radioactivity applied.

    • Develop the autoradiograph to visualize the distribution of the radiolabeled herbicide throughout the plant.[8][9]

Visualizations

HPPD Inhibition Signaling Pathway

HPPD_Pathway cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_enzyme HPPD Enzyme HPPA->HPPD_enzyme Substrate Homogentisate Homogentisate HPPD_enzyme->Homogentisate Catalyzes Bleaching Bleaching & Plant Death HPPD_IN_3 This compound (Inhibitor) HPPD_IN_3->HPPD_enzyme Inhibits Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required for Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Chlorophyll->Bleaching Leads to degradation

Caption: The inhibitory action of this compound on the plant's carotenoid biosynthesis pathway.

Experimental Workflow for Uptake and Translocation Studies

Experimental_Workflow cluster_uptake Uptake Analysis cluster_translocation Translocation Analysis start Start: Select Healthy Plants prep_solution Prepare [¹⁴C]this compound Treatment Solution start->prep_solution application Apply Solution to Leaf Surface prep_solution->application incubation Incubate for Predetermined Time Points application->incubation harvest Harvest Plants incubation->harvest leaf_wash Wash Treated Leaf harvest->leaf_wash quantify_absorbed Quantify Radioactivity in Plant (Absorbed) sectioning Section Plant into Parts harvest->sectioning quantify_unabsorbed Quantify Radioactivity in Wash (Unabsorbed) leaf_wash->quantify_unabsorbed calc_uptake Calculate % Uptake quantify_unabsorbed->calc_uptake quantify_absorbed->calc_uptake end End: Data Analysis and Reporting calc_uptake->end oxidation Combust Plant Parts sectioning->oxidation autoradiography Perform Autoradiography sectioning->autoradiography quantify_translocated Quantify Radioactivity in Each Part oxidation->quantify_translocated calc_translocation Calculate % Translocation quantify_translocated->calc_translocation calc_translocation->end autoradiography->end

Caption: A generalized workflow for conducting herbicide uptake and translocation studies.

References

Application Notes and Protocols for Hppd-IN-3 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hppd-IN-3 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the tyrosine catabolism pathway.[1] Inhibition of HPPD has significant applications in both the agricultural sector for herbicide development and in the medical field for the treatment of metabolic disorders such as tyrosinemia type I. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel HPPD inhibitors.

This compound Profile

ParameterValueReference
Compound Name This compound (also known as compound 25)--INVALID-LINK--
Mechanism of Action Potent inhibitor of 4-Hydroxyphenylpyruvate dioxygenase (HPPD)--INVALID-LINK--
IC50 10 nM--INVALID-LINK--
CAS Number 3024245-46-0--INVALID-LINK--
Molecular Formula C18H16ClN7O2--INVALID-LINK--
Herbicidal Activity >80% activity against A. thaliana, A. retroflexus, and E. crus-galli at 150 g ai/ha--INVALID-LINK--

Mechanism of Action and Signaling Pathway

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This is a critical step in the catabolism of tyrosine. Inhibition of HPPD leads to an accumulation of HPPA and its precursor, tyrosine. In plants, this disruption of the tyrosine pathway inhibits the biosynthesis of essential molecules like plastoquinone and tocopherol, leading to a bleaching phenotype and eventual death. In the context of human metabolic disorders, such as tyrosinemia type I, inhibiting HPPD can prevent the formation of toxic downstream metabolites.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD (4-Hydroxyphenylpyruvate dioxygenase) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Downstream Downstream Metabolism (e.g., Plastoquinone in plants) HGA->Downstream Hppd_IN_3 This compound Hppd_IN_3->Inhibition Inhibition->HPPD

Figure 1: Tyrosine catabolism pathway and the inhibitory action of this compound.

High-Throughput Screening Protocol: Colorimetric Whole-Cell Assay

This protocol describes a robust and cost-effective high-throughput screening assay for the identification of HPPD inhibitors using a recombinant Escherichia coli whole-cell system. The principle of this assay is based on the production of a soluble melanin-like pigment, pyomelanin, from the metabolism of tyrosine. The recombinant E. coli expresses a plant or human HPPD. In the absence of an inhibitor, HPPD converts HPPA to HGA, which then auto-oxidizes and polymerizes to form the brown-colored pyomelanin. The presence of an HPPD inhibitor, such as this compound, will block this pathway, leading to a reduction in pigment formation, which can be quantified spectrophotometrically.

Materials and Reagents
  • Recombinant E. coli strain expressing HPPD (e.g., BL21(DE3) or C43(DE3) containing the HPPD expression vector)

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid selection (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression

  • L-Tyrosine

  • This compound (as a positive control)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis Culture Overnight culture of recombinant E. coli Dilution Dilute culture and grow to mid-log phase Culture->Dilution Induction Induce HPPD expression with IPTG Dilution->Induction Dispense_Cells Dispense induced cells into 96-well plate Induction->Dispense_Cells Add_Compounds Add test compounds, This compound (positive control), and DMSO (negative control) Dispense_Cells->Add_Compounds Add_Tyrosine Add L-Tyrosine to initiate the reaction Add_Compounds->Add_Tyrosine Incubation Incubate at 37°C for 24 hours Add_Tyrosine->Incubation Measure_OD Measure absorbance at 405 nm Incubation->Measure_OD Calculate_Inhibition Calculate % inhibition Measure_OD->Calculate_Inhibition Dose_Response Generate dose-response curves and calculate IC50 Calculate_Inhibition->Dose_Response

Figure 2: High-throughput screening workflow for HPPD inhibitors.
Step-by-Step Protocol

  • Preparation of Recombinant E. coli

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce HPPD expression by adding IPTG to a final concentration of 1 mM.

    • Continue to incubate at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 16 hours) to ensure proper protein folding.

  • Assay Procedure

    • Prepare a stock solution of L-Tyrosine (e.g., 10 mg/mL in a suitable solvent).

    • Prepare stock solutions of this compound and test compounds in DMSO. Create a dilution series for dose-response experiments.

    • In a 96-well microplate, add 2 µL of each test compound dilution, this compound (positive control), or DMSO (negative control) to the appropriate wells.

    • Add 180 µL of the induced E. coli culture to each well.

    • Initiate the reaction by adding 20 µL of the L-Tyrosine stock solution to each well.

    • Cover the plate and incubate at 37°C with shaking for 24 hours.

  • Data Acquisition and Analysis

    • After incubation, measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula:

      % Inhibition = 100 x [1 - (Abscompound - Absblank) / (AbsDMSO - Absblank)]

      Where:

      • Abscompound is the absorbance of the well with the test compound.

      • AbsDMSO is the average absorbance of the negative control wells (DMSO only).

      • Absblank is the absorbance of wells containing only medium.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound

This compound Conc. (nM)Log Concentration% Inhibition (Mean ± SD, n=3)
0.1-1.05.2 ± 1.8
10.015.6 ± 3.1
50.742.1 ± 4.5
10 1.0 51.3 ± 3.9
501.785.4 ± 2.7
1002.095.8 ± 1.5
5002.798.2 ± 0.9

Note: This data is illustrative and based on the known IC50 of this compound. Actual results may vary.

Table 2: Assay Performance Metrics

ParameterValueDescription
Z'-factor ≥ 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls.
Signal-to-Background > 5A high signal-to-background ratio indicates a robust assay with a clear distinction between the inhibited and uninhibited states.
DMSO Tolerance ≤ 1%The final concentration of DMSO in the assay should be kept low to avoid solvent-induced toxicity or interference.

Assay Validation

To ensure the reliability of the HTS assay, it is crucial to perform a thorough validation. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It is calculated using the means and standard deviations of the positive and negative controls.

Z'-factor = 1 - [ (3σp + 3σn) / |µp - µn| ]

Where:

  • σp and σn are the standard deviations of the positive (e.g., maximum inhibition with a known inhibitor like this compound) and negative (e.g., DMSO) controls, respectively.

  • µp and µn are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.

Conclusion

This compound is a valuable tool for researchers working on the discovery and development of novel HPPD inhibitors. Its high potency makes it an excellent positive control for HTS assays. The described colorimetric whole-cell assay provides a simple, robust, and scalable method for screening large compound libraries. Proper assay validation, including the determination of the Z'-factor, is essential for generating high-quality, reproducible data.

References

Application Notes and Protocols for HPPD-IN-3 Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting field trials of HPPD-IN-3, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide. The protocols are designed to ensure robust and reliable data collection for the evaluation of herbicide efficacy, crop safety, and optimal application parameters.

Introduction

This compound is a selective herbicide belonging to the class of HPPD inhibitors. These herbicides disrupt the carotenoid biosynthesis pathway in susceptible plants by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1][2] This inhibition leads to the bleaching of new growth, followed by necrosis and plant death.[3][4] HPPD inhibitors are effective against a wide range of broadleaf and grass weeds, including those resistant to other herbicide modes of action.[3] This document outlines the experimental design and protocols for conducting field trials to assess the performance of this compound.

Signaling Pathway

The target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the catabolism of tyrosine. Inhibition of HPPD prevents the formation of homogentisic acid, a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E).[1][5] Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Without carotenoids to protect chlorophyll from photooxidation, susceptible plants exhibit characteristic bleaching symptoms and ultimately die.[3][4]

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisic Acid HPPA->HGA catalyzed by Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Death Weed Death Chlorophyll->Death leads to lack of protection, causing bleaching and HPPD_IN_3 This compound HPPD_Enzyme HPPD Enzyme HPPD_IN_3->HPPD_Enzyme Inhibits HPPD_Enzyme->HGA

Caption: Mechanism of action of this compound.

Experimental Design and Protocols

Field trials for this compound should be designed to evaluate its efficacy on target weeds and its safety on the intended crop. The following protocols are based on general guidelines for herbicide registration trials.[6][7]

Experimental Workflow

The overall workflow for the field trials is depicted below.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis and Reporting Site_Selection Site Selection Experimental_Design Experimental Design (Randomized Complete Block) Site_Selection->Experimental_Design Plot_Layout Plot Layout and Marking Experimental_Design->Plot_Layout Treatment_Plan Treatment Plan Definition Plot_Layout->Treatment_Plan Herbicide_Application Herbicide Application Treatment_Plan->Herbicide_Application Data_Collection Data Collection (Efficacy & Phytotoxicity) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Data_Summary Data Summarization (Tables) Statistical_Analysis->Data_Summary Final_Report Final Report Generation Data_Summary->Final_Report

Caption: Workflow for this compound field trials.

Materials and Methods

Test Substance: this compound (formulation details to be specified).

Target Crop: Corn (Zea mays) or other specified crop.

Target Weeds: A mix of common broadleaf and grass weeds prevalent at the trial site.

Plot Size: Minimum of 10 square meters.[6]

Replicates: A minimum of four replicates for each treatment.[6][8]

Experimental Design: Randomized Complete Block Design (RCBD).

Treatment Protocol

The following treatments should be included in the trial:

  • Untreated Control: No herbicide application.

  • This compound (Rate 1): Proposed recommended application rate.

  • This compound (Rate 2): Twice the recommended application rate to assess crop safety.[6]

  • Commercial Standard: A registered herbicide with a similar spectrum of control.

Application Protocol
  • Application Timing: Post-emergence, when weeds are actively growing and at the size specified in the protocol (e.g., 2-4 leaf stage).

  • Equipment: Calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Application Volume: To be determined based on the formulation and label recommendations (e.g., 100-200 L/ha).

  • Environmental Conditions: Record temperature, humidity, wind speed, and cloud cover at the time of application.[7]

Data Collection Protocol

Weed Control Efficacy:

  • Assessment Timing: 7, 14, 28, and 56 days after treatment (DAT).

  • Method: Visual assessment of percent weed control compared to the untreated control plots (0% = no control, 100% = complete control).[6] Assess by individual weed species.

  • Weed Counts/Biomass: At 28 DAT, count the number of weeds per unit area and/or collect above-ground weed biomass from a designated quadrat within each plot.

Crop Phytotoxicity:

  • Assessment Timing: 7, 14, and 28 DAT.

  • Method: Visual assessment of crop injury on a percentage scale (0% = no injury, 100% = crop death). Note any symptoms such as bleaching, stunting, or necrosis.[6]

Crop Yield:

  • At the end of the growing season, harvest the crop from the center of each plot and determine the yield. Adjust for moisture content.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Weed Control Efficacy of this compound (% Control)

TreatmentRate (g a.i./ha)7 DAT14 DAT28 DAT56 DAT
Untreated Control00000
This compoundX
This compound2X
Commercial StandardY

Table 2: Crop Phytotoxicity of this compound (% Injury)

TreatmentRate (g a.i./ha)7 DAT14 DAT28 DAT
Untreated Control0000
This compoundX
This compound2X
Commercial StandardY

Table 3: Weed Biomass and Crop Yield

TreatmentRate (g a.i./ha)Weed Biomass (g/m²) at 28 DATCrop Yield (t/ha)
Untreated Control0
This compoundX
This compound2X
Commercial StandardY

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA). Treatment means should be separated using a suitable test, such as Fisher's Protected LSD or Tukey's HSD at a significance level of p ≤ 0.05.

Safety Precautions

Standard safety protocols for handling and applying herbicides should be followed. This includes the use of appropriate Personal Protective Equipment (PPE) such as gloves, goggles, and protective clothing. Refer to the Material Safety Data Sheet (MSDS) for this compound for specific handling instructions.

References

Troubleshooting & Optimization

improving the solubility of Hppd-IN-3 for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hppd-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for successful bioassay implementation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial in the tyrosine catabolism pathway. Like many kinase inhibitors, this compound is a hydrophobic molecule, which often leads to poor aqueous solubility. This can be a significant hurdle in bioassays, as the compound may precipitate out of solution, leading to inaccurate and irreproducible results.

Q2: What is the general starting point for dissolving this compound?

A2: The most common starting point for dissolving hydrophobic compounds like this compound for in vitro bioassays is to create a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in the aqueous assay medium.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly soluble compounds for bioassays. Other organic solvents such as ethanol, methanol, or acetone can also be used, but their compatibility with the specific bioassay must be confirmed.

Q4: What is the maximum concentration of organic solvent, like DMSO, that is tolerable in most cell-based assays?

A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may interfere with the assay results. It is crucial to determine the tolerance of your specific cell line to the chosen solvent.

Q5: My this compound is still precipitating in the final assay medium, even when using a DMSO stock. What can I do?

A5: If precipitation occurs, several strategies can be employed. These are detailed in the Troubleshooting Guide below and include the use of co-solvents, surfactants, or cyclodextrins.

Troubleshooting Guide: Improving this compound Solubility

This guide provides solutions to common issues encountered when preparing this compound for bioassays.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The aqueous solubility limit of this compound is exceeded.- Decrease the final concentration of this compound. - Increase the percentage of the organic solvent in the final medium (ensure it remains within the tolerable limit for your assay). - Utilize a solubilizing agent as described in the protocols below.
Inconsistent assay results Incomplete dissolution or precipitation of this compound during the experiment.- Ensure the stock solution is fully dissolved before use (gentle warming and vortexing can help). - Prepare fresh dilutions for each experiment. - Visually inspect for any signs of precipitation before adding to the assay.
Low apparent potency of this compound The actual concentration of dissolved compound is lower than the nominal concentration due to poor solubility.- Confirm the solubility of this compound under your experimental conditions. - Employ solubility enhancement techniques to ensure the compound is fully dissolved at the tested concentrations.
Cell toxicity observed at low this compound concentrations The solvent used for the stock solution is causing cytotoxicity.- Reduce the final concentration of the organic solvent. - Perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your cells. - Consider alternative, less toxic solvents if possible.

Experimental Protocols

Here are detailed methodologies for preparing this compound solutions for bioassays.

Protocol 1: Standard Method using an Organic Solvent

This is the primary method for preparing this compound for most in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound powder.

    • Add the required volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but avoid excessive heat.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate concentrations.

  • Prepare Final Working Solution:

    • Dilute the stock or intermediate solution into your pre-warmed aqueous assay medium to the desired final concentration.

    • Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <0.5%).

    • Mix immediately and thoroughly by gentle inversion or pipetting.

    • Visually inspect for any signs of precipitation.

Protocol 2: Using Pluronic F-68 as a Solubilizing Agent

This protocol is useful when precipitation is observed with the standard method. Pluronic F-68 is a non-ionic surfactant that can improve the solubility of hydrophobic compounds.

Materials:

  • This compound powder

  • DMSO, cell culture grade

  • Pluronic F-68

  • Sterile water or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) Pluronic F-68 Stock Solution:

    • Dissolve 1 g of Pluronic F-68 in 10 mL of sterile water or PBS.

    • Filter-sterilize the solution.

  • Prepare a 10 mM this compound Stock Solution in DMSO:

    • Follow step 1 of Protocol 1.

  • Prepare Final Working Solution:

    • Add the required volume of the 10% Pluronic F-68 stock solution to your assay medium to achieve a final concentration of 0.02-0.1% (w/v).

    • Add the this compound DMSO stock solution to the medium containing Pluronic F-68 to reach the desired final concentration.

    • Mix immediately and thoroughly.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

HP-β-CD is a cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 45% (w/v) HP-β-CD Solution:

    • Dissolve 45 g of HP-β-CD in 100 mL of sterile water or your assay buffer. This may require heating and stirring.

  • Prepare this compound/HP-β-CD Complex:

    • Add the this compound powder directly to the 45% HP-β-CD solution to achieve the desired stock concentration.

    • Vortex and sonicate the mixture until the this compound is completely dissolved. This may take some time.

  • Prepare Final Working Solution:

    • Dilute the this compound/HP-β-CD stock solution into your assay medium to the final desired concentration.

Signaling Pathways and Experimental Workflows

Tyrosine Catabolism and HPPD Inhibition

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by this compound.

Tyrosine_Catabolism Tyrosine Tyrosine TAT Tyrosine Aminotransferase (TAT) Tyrosine->TAT HPPA 4-Hydroxyphenylpyruvate HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate HGD Homogentisate 1,2-Dioxygenase (HGD) Homogentisate->HGD Metabolites Further Metabolites TAT->HPPA HPPD->Homogentisate HGD->Metabolites Hppd_IN_3 This compound Hppd_IN_3->HPPD

Caption: Inhibition of HPPD by this compound in the tyrosine catabolism pathway.

Consequence of HPPD Inhibition in Plants

In plants, HPPD inhibition affects the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production and protection against photo-oxidative damage.

HPPD_Inhibition_Plants cluster_pathway Biosynthesis Pathway cluster_inhibition Inhibition HPPA 4-Hydroxyphenylpyruvate HPPD HPPD HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching Photo_damage Photo-oxidative Damage Carotenoids->Photo_damage Hppd_IN_3 This compound Hppd_IN_3->HPPD

Caption: The effect of HPPD inhibition on carotenoid biosynthesis in plants.

Experimental Workflow for Testing this compound Solubility

This workflow outlines the logical steps to determine the optimal method for dissolving this compound for your specific bioassay.

Solubility_Workflow Start Start: Need to dissolve This compound for bioassay Protocol1 Try Protocol 1: Standard DMSO stock Start->Protocol1 Check_Precipitation1 Precipitation observed? Protocol1->Check_Precipitation1 Success Success! Proceed with bioassay Check_Precipitation1->Success No Troubleshoot Troubleshoot: - Lower final concentration - Check solvent tolerance Check_Precipitation1->Troubleshoot Yes Protocol2 Try Protocol 2: Use Pluronic F-68 Troubleshoot->Protocol2 Check_Precipitation2 Precipitation observed? Protocol2->Check_Precipitation2 Check_Precipitation2->Success No Protocol3 Try Protocol 3: Use HP-β-CD Check_Precipitation2->Protocol3 Yes Check_Precipitation3 Precipitation observed? Protocol3->Check_Precipitation3 Check_Precipitation3->Success No Contact_Support Contact Technical Support for further assistance Check_Precipitation3->Contact_Support Yes

Technical Support Center: Overcoming HPPD-IN-3 Degradation in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor, HPPD-IN-3. The information provided is designed to address common challenges encountered during the analysis of this compound in environmental samples, focusing on preventing degradation and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern in environmental samples?

This compound is a potent inhibitor of the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD)[1]. As a member of the triketone chemical class, it is structurally similar to several commercial herbicides[2][3]. Like other triketone herbicides, this compound is susceptible to degradation in environmental matrices such as soil and water through various mechanisms, including photodegradation, microbial degradation, and hydrolysis[4][5]. This degradation can lead to an underestimation of its concentration and the formation of various transformation products, which may also have biological activity[1][5]. Therefore, understanding and mitigating its degradation is crucial for accurate environmental risk assessment and residue analysis.

Q2: What are the primary degradation pathways for triketone herbicides like this compound in the environment?

Based on studies of related triketone herbicides such as mesotrione and sulcotrione, the primary degradation pathways for this compound in the environment are expected to be:

  • Photodegradation: Sunlight, particularly UV radiation, can cause the breakdown of the molecule, especially in aqueous solutions and on soil surfaces[6][7]. The rate of photodegradation can be influenced by factors like pH and the presence of photosensitizers[6].

  • Microbial Degradation: Soil microorganisms can utilize triketone herbicides as a carbon source, leading to their breakdown[5][8]. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture[4][9].

  • Hydrolysis: The chemical breakdown of the molecule in the presence of water. The stability of triketone herbicides to hydrolysis can be pH-dependent[10].

Q3: How should I collect and store environmental samples to minimize this compound degradation?

Proper sample collection and storage are critical to prevent the degradation of this compound before analysis.

  • Sample Collection: Collect soil and water samples in amber glass containers to protect them from light. For water samples, fill the containers to the top to minimize headspace and oxygen exposure.

  • Storage Temperature: Immediately after collection, samples should be cooled and stored at or below 4°C during transport to the laboratory. For long-term storage, freezing at -20°C is recommended to halt microbial activity and slow chemical degradation[9][11].

  • Holding Times: Analyze samples as soon as possible after collection. Adhering to established holding times for pesticide residue analysis is crucial to ensure data integrity.

Q4: What analytical methods are suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for the analysis of triketone herbicides and their metabolites.

  • HPLC-DAD: This method offers good sensitivity and selectivity for routine analysis[12][13].

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for trace-level quantification due to its high sensitivity and specificity, which helps in overcoming matrix interferences[14][15].

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in environmental samples.

Issue 1: Low or No Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degradation during sample storage and preparation Review your sample collection, storage, and extraction procedures. Ensure samples were protected from light and stored at the correct temperature. Minimize the time between collection and analysis.
Inefficient extraction from the sample matrix Optimize your extraction method. For soil, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be more efficient than traditional shaking. For water, ensure the solid-phase extraction (SPE) cartridge is appropriate for the analyte and that the pH is optimized for retention.
Analyte loss during solvent evaporation If a solvent evaporation step is used, ensure it is not too harsh (e.g., excessive temperature or a strong stream of nitrogen), which can lead to the loss of volatile compounds.
Instrumental issues Verify the performance of your analytical instrument by injecting a known standard of this compound. Check for issues with the injector, column, and detector.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Secondary interactions with the column Triketone herbicides can interact with residual silanols on the HPLC column, leading to peak tailing[16]. Lowering the mobile phase pH (e.g., by adding formic or acetic acid) can suppress these interactions. Using a column with end-capping or a different stationary phase can also help[12].
Column overload Injecting too much sample can lead to peak fronting. Try diluting your sample extract or injecting a smaller volume.
Extra-column band broadening Ensure that all tubing and connections between the injector, column, and detector are as short as possible and have a small internal diameter to minimize dead volume[4].
Contamination of the column or guard column A blocked or contaminated guard column or analytical column inlet can cause peak distortion. Try replacing the guard column or back-flushing the analytical column (if recommended by the manufacturer)[12].
Issue 3: Matrix Effects in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Ion suppression or enhancement Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification[6][17].
Mitigation Strategies - Matrix-matched calibration: Prepare calibration standards in an extract of a blank matrix similar to your samples to compensate for matrix effects[7].- Isotope-labeled internal standards: Use a stable isotope-labeled version of this compound as an internal standard to correct for matrix effects and variations in instrument response.- Sample cleanup: Improve your sample cleanup procedure to remove interfering matrix components. This can involve using different SPE sorbents or adding a liquid-liquid partitioning step[15].- Dilution: Diluting the sample extract can sometimes reduce matrix effects, but this may compromise the limit of detection[7].

Quantitative Data Summary

The degradation of this compound is expected to be influenced by environmental conditions. While specific data for this compound is limited, the following table summarizes typical degradation half-lives for the related triketone herbicide, mesotrione, under various conditions.

Matrix Condition Half-life (Days) Reference
SoilAerobic, laboratory5 - 15[12]
WaterPhotolysis, pH 72.6[6]
WaterHydrolysis, pH 5Stable[10]
WaterHydrolysis, pH 910.8[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol outlines a general procedure for extracting triketone herbicides from water samples. Optimization may be required for this compound.

Materials:

  • Oasis HLB SPE cartridges (or similar polymeric sorbent)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water sample (pH adjusted to ~3 with formic acid)

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Load the sample: Pass the acidified water sample (e.g., 100 mL) through the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge: Pass 5 mL of deionized water through the cartridge to remove any polar interferences.

  • Dry the cartridge: Apply a vacuum or pass nitrogen through the cartridge for 10-15 minutes to remove residual water.

  • Elute the analyte: Elute this compound from the cartridge with 2 x 3 mL of acetonitrile or methanol into a collection tube.

  • Concentrate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-DAD Analysis of this compound

This protocol provides a starting point for the chromatographic analysis of this compound.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine by running a UV-Vis spectrum of a standard). For related triketones, this is often in the range of 220-280 nm.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_storage Storage & Transport cluster_prep Sample Preparation cluster_analysis Analysis Collection Collect Soil/Water in Amber Glass Storage Store at 4°C (Transport) Freeze at -20°C (Long-term) Collection->Storage Immediate Cooling Extraction Extraction (e.g., SPE for water, PLE for soil) Storage->Extraction Thaw if Frozen Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC-DAD or LC-MS/MS Analysis Cleanup->HPLC Quantification Data Processing & Quantification HPLC->Quantification Degradation_Pathway cluster_photodegradation Photodegradation (Sunlight/UV) cluster_microbial Microbial Degradation (Soil Microbes) cluster_hydrolysis Hydrolysis (Water, pH dependent) HPPD_IN_3 This compound (Triketone Structure) Photo_Products Photodegradation Products HPPD_IN_3->Photo_Products hv Microbial_Metabolites Microbial Metabolites HPPD_IN_3->Microbial_Metabolites Enzymatic Cleavage Hydrolysis_Products Hydrolysis Products HPPD_IN_3->Hydrolysis_Products H₂O

References

Technical Support Center: Optimizing Hppd-IN-3 Concentration for Effective Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hppd-IN-3, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, for effective weed control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an herbicide that functions by inhibiting the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for synthesizing plastoquinone and tocopherols.[1][2] Inhibition of HPPD disrupts this pathway, leading to a depletion of essential molecules required for carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic tissues are destroyed, resulting in a characteristic bleaching or whitening of the leaves, ultimately leading to plant death.[1][2]

Q2: What are the visible symptoms of this compound treatment on susceptible weeds?

A2: The primary visible symptom of this compound efficacy is a distinct bleaching of the meristematic tissues, which typically appears within a few days to a week after application. This is followed by necrosis and eventual death of the weed.

Q3: What factors can influence the efficacy of this compound?

A3: Several factors can impact the effectiveness of this compound, including:

  • Weed Species and Growth Stage: Younger, actively growing weeds are generally more susceptible.

  • Environmental Conditions: Optimal temperature and humidity can enhance herbicide uptake and translocation.

  • Application Technique: Thorough coverage of the weed foliage is crucial for post-emergent applications.

  • Adjuvants: The addition of appropriate adjuvants can improve the absorption and efficacy of the herbicide.

Q4: Is this compound effective against herbicide-resistant weed biotypes?

A4: The emergence of herbicide resistance is a growing concern. While HPPD inhibitors offer an alternative mode of action to combat resistance to other herbicide classes, some weed populations have developed resistance to HPPD inhibitors themselves. It is crucial to consult recent literature and local expertise on the resistance profiles of the target weed species in your area.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor weed control - Incorrect this compound concentration.- Weed species is not susceptible.- Weeds are too mature or stressed.- Poor application coverage.- Unfavorable environmental conditions.- Perform a dose-response study to determine the optimal concentration.- Confirm the susceptibility of the target weed species.- Apply to young, actively growing weeds.- Ensure uniform and thorough spray coverage.- Apply during favorable weather conditions (moderate temperature and humidity).
Inconsistent results between experiments - Inconsistent preparation of this compound solution.- Variation in environmental conditions.- Differences in weed growth stages.- Standardize the protocol for solution preparation.- Control and record environmental conditions during experiments.- Use weeds at a consistent and defined growth stage.
Precipitation of this compound in the spray solution - Poor solubility in the chosen solvent.- Concentration exceeds the solubility limit.- Consult the technical data sheet for recommended solvents.- Prepare a stock solution in a suitable organic solvent (e.g., DMSO) before diluting to the final aqueous concentration.- Perform a solubility test before preparing large volumes.
Crop or non-target plant injury - Off-target spray drift.- Incorrect application rate (too high).- Contaminated spray equipment.- Use spray shields and apply when wind speeds are low.- Calibrate application equipment accurately.- Thoroughly clean spray equipment before and after use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Determine the required concentration of the stock solution (e.g., 100 mM).

  • Calculate the mass of this compound needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Weigh the calculated amount of this compound using an analytical balance and transfer it to a sterile vial.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: Always refer to the specific technical data sheet for the molecular weight and recommended solvent for your batch of this compound.

Protocol 2: Dose-Response Assay for Weed Control Efficacy

Objective: To determine the effective concentration range of this compound for controlling a specific weed species.

Materials:

  • This compound stock solution

  • Target weed seedlings (at a uniform growth stage, e.g., 2-4 leaf stage)

  • Pots with a suitable growth medium

  • Spray chamber or handheld sprayer

  • Surfactant (if recommended)

  • Deionized water

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution. A typical range might be from 0.1 µM to 100 µM, including a vehicle control (solvent only).

  • Grow the target weed species in pots until they reach the desired growth stage.

  • Randomly assign treatments to the pots, ensuring a sufficient number of replicates for each concentration (e.g., 3-5 replicates).

  • Apply the this compound solutions to the weeds using a calibrated sprayer to ensure uniform coverage. Include a surfactant if required to improve leaf wetting.

  • Place the treated plants in a controlled environment (growth chamber or greenhouse) with optimal conditions for growth.

  • Visually assess weed control at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

  • At the end of the experiment , harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.

  • Analyze the data by plotting the percentage of weed control or biomass reduction against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that causes 50% of the maximal effect).

Data Presentation

Table 1: Example Dose-Response Data for this compound on Velvetleaf (Abutilon theophrasti)

This compound Concentration (µM)Visual Weed Control (%) (14 DAT)Biomass Reduction (%)
0 (Control)00
0.11510
14535
108578
509895
10010099

DAT: Days After Treatment

Mandatory Visualizations

Hppd_Signaling_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PlantDeath Plant Death Photosynthesis Photosynthesis Chlorophyll->Photosynthesis HppdIN3 This compound HppdIN3->HPPD_Enzyme Inhibits HPPD_Enzyme->HGA HPPD_Enzyme->HGA Blocked

Caption: Mechanism of action of this compound via inhibition of the HPPD enzyme.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase PrepStock Prepare this compound Stock Solution PrepDilutions Prepare Serial Dilutions PrepStock->PrepDilutions GrowWeeds Grow Target Weeds to Uniform Stage Application Apply Treatments to Weeds GrowWeeds->Application PrepDilutions->Application Incubation Incubate in Controlled Environment Application->Incubation DataCollection Collect Data: - Visual Assessment - Biomass Measurement Incubation->DataCollection DoseResponse Generate Dose-Response Curve DataCollection->DoseResponse EC50 Calculate EC50 DoseResponse->EC50

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Hppd-IN-3 Crystallization Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Hppd-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important?

This compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The HPPD enzyme is a validated target for the development of herbicides and therapeutics.[1][2][3] Obtaining high-quality crystals of this compound, particularly in complex with the HPPD enzyme, is crucial for determining its three-dimensional structure through X-ray crystallography.[4][5] This structural information is invaluable for understanding its mechanism of action and for guiding further structure-based drug design and optimization.

Q2: What are the general principles of small molecule crystallization?

Small molecule crystallization is the process of forming a well-ordered, three-dimensional crystal lattice from a solution. This is typically achieved by slowly bringing a solution of the molecule to a state of supersaturation, where the concentration of the molecule exceeds its solubility limit.[6] Key factors that influence crystallization include the choice of solvent and precipitant, temperature, pH, and the purity of the compound.[6][7] The goal is to control the nucleation and growth phases to obtain single, high-quality crystals suitable for diffraction studies.[7]

Q3: What are the initial recommended screening conditions for this compound crystallization?

Since every molecule behaves differently, a broad screening approach is recommended. Commercially available sparse-matrix screens are a good starting point as they cover a wide range of chemical space.[8] It is also advisable to perform initial solubility testing of this compound in a variety of common solvents and buffers to inform the design of your crystallization experiments.

Troubleshooting Crystallization Issues

This section addresses specific problems that may be encountered during this compound crystallization experiments.

Q4: I am not getting any crystals, only clear drops. What should I do?

If your crystallization drops remain clear, it indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

  • Increase Protein/Compound Concentration: The concentration of this compound may be too low. Typical starting concentrations for small molecule crystallization can range from 5 to 20 mg/mL, but this is highly dependent on the molecule's solubility.[9]

  • Increase Precipitant Concentration: The concentration of the precipitant in the reservoir solution can be gradually increased to further reduce the solubility of this compound in the drop.

  • Try a Different Crystallization Method: If vapor diffusion is not working, consider other techniques such as slow evaporation or solvent layering.

  • Change the Temperature: Temperature significantly affects solubility.[6] Try setting up crystallization plates at different temperatures (e.g., 4°C and 20°C).[8]

Q5: My drops contain an amorphous precipitate or oil instead of crystals. How can I fix this?

The formation of an amorphous precipitate or oil indicates that nucleation is occurring too rapidly, preventing the ordered arrangement of molecules into a crystal lattice.[10]

  • Decrease Protein/Compound Concentration: Lowering the initial concentration of this compound can slow down the kinetics of nucleation.

  • Decrease Precipitant Concentration: Reducing the precipitant concentration will slow the approach to supersaturation.

  • Modify the Buffer: Adjusting the pH of the buffer can alter the charge of this compound, potentially increasing its solubility and preventing rapid precipitation.[9] Adding small amounts of additives like glycerol or mild detergents can also sometimes prevent oiling out.[9]

  • Temperature Gradient: Evaluate the stability and crystallization behavior across a range of temperatures to find the optimal condition.[8]

Q6: I have crystals, but they are too small or of poor quality (e.g., needles, plates, twinned). How can I improve them?

Obtaining larger, single crystals often requires fine-tuning the conditions that produced the initial hits.

  • Optimize Precipitant and Compound Concentrations: Systematically vary the concentrations of both this compound and the precipitant around the initial hit condition.

  • Seeding: Microseeding or macroseeding can be a powerful technique to promote the growth of larger, higher-quality crystals from a solution that is in the metastable zone. This involves introducing microscopic crystals from a previous experiment into a new, equilibrated drop.

  • Control Temperature: Slower temperature changes can promote slower crystal growth, which often leads to higher quality crystals.

  • Additive Screening: The addition of small molecules or salts can sometimes influence crystal packing and improve crystal quality.

Data Presentation: Crystallization Screening Parameters

The following table provides a summary of typical starting ranges for key parameters in the crystallization screening of small molecules like this compound.

ParameterTypical Starting RangeOptimization Strategy
This compound Concentration 5 - 20 mg/mLVary in 2 mg/mL increments
Precipitant Concentration 5% - 40% (w/v or v/v)Vary in 2-5% increments
pH 4.0 - 9.0Screen in 0.5 pH unit increments
Temperature 4°C - 25°CTest at a minimum of two different temperatures
Additives (e.g., salts, detergents) Varies by additiveScreen at low concentrations (e.g., 1-10 mM for salts)

Experimental Protocols

Protocol 1: Hanging-Drop Vapor Diffusion

This is a widely used method for screening crystallization conditions.

  • Prepare Reservoir Solution: Pipette 500 µL of the reservoir solution (containing the precipitant) into the well of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring a tight seal with grease to create a closed system.

  • Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradually increases the concentration of this compound and the precipitant in the drop, ideally leading to crystallization.

  • Incubation and Observation: Incubate the plate at a constant temperature and monitor the drops for crystal growth over several days to weeks.

Protocol 2: Microseeding for Crystal Optimization

This protocol is used when initial crystallization hits yield crystals that are too small or of poor quality.

  • Prepare a Seed Stock: Transfer a small crystal from a previous experiment into a 10 µL drop of reservoir solution. Crush the crystal gently with a needle to create a suspension of microseeds.

  • Serial Dilution: Perform a serial dilution of the seed stock to find the optimal seed concentration.

  • Set Up New Drops: Prepare hanging or sitting drops as described in Protocol 1, but with slightly lower precipitant concentrations to ensure the solution is in the metastable zone.

  • Introduce Seeds: Using a clean tool (e.g., a cat whisker or a specialized seeding tool), touch the seed stock and then streak it through the new drop.

  • Incubation and Observation: Incubate the plate and monitor for the growth of larger, well-formed crystals.

Visualizations

TroubleshootingWorkflow Start Start Crystallization Trial Check Observe Drops after 1-2 Weeks Start->Check Clear Clear Drops Check->Clear No Change Precipitate Amorphous Precipitate / Oil Check->Precipitate Phase Separation Crystals Crystals Formed Check->Crystals Solid Present ActionClear Increase [this compound] Increase [Precipitant] Change Temperature Clear->ActionClear ActionPrecipitate Decrease [this compound] Decrease [Precipitant] Adjust pH / Additives Precipitate->ActionPrecipitate Optimize Optimize Conditions Crystals->Optimize Assess Quality GoodQuality High-Quality Crystals Optimize->GoodQuality Good PoorQuality Poor Quality Crystals Optimize->PoorQuality Poor ActionOptimize Fine-tune conditions Perform Seeding Screen Additives PoorQuality->ActionOptimize ActionClear->Check ActionPrecipitate->Check ActionOptimize->Check

Caption: A troubleshooting workflow for common crystallization outcomes.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine aminotransferase HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalysis Products Plastoquinone & Tocopherols HGA->Products Inhibitor This compound Inhibitor->HPPD Inhibition

Caption: Simplified HPPD metabolic pathway showing the point of inhibition.

References

Technical Support Center: Enhancing the Photostability of Hppd-IN-3 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Hppd-IN-3 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Compounds in this class, often characterized by a triketone or a similar chemical scaffold, can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the breakdown of the active molecule, resulting in a loss of potency and the potential formation of undesirable degradation products. Ensuring the photostability of this compound formulations is therefore critical for maintaining its efficacy and safety during storage and application.

Q2: What are the typical signs of photodegradation in an this compound formulation?

Signs of photodegradation can manifest in several ways, including:

  • Loss of Potency: A decrease in the concentration of this compound over time when exposed to light.

  • Change in Appearance: Discoloration (e.g., yellowing or browning), precipitation, or turbidity in liquid formulations.

  • Formation of Degradation Products: The appearance of new peaks in a chromatogram (e.g., HPLC analysis).

  • Alteration of Physical Properties: Changes in pH, viscosity, or particle size distribution.

Q3: What general strategies can be employed to enhance the photostability of this compound?

Several strategies can be utilized to improve the photostability of this compound formulations. These can be broadly categorized as follows:

  • Intrinsic Stabilization: Modifying the chemical structure of the molecule itself, although this is typically outside the scope of formulation development.

  • Formulation-Based Stabilization:

    • Use of Excipients: Incorporating photostabilizers, antioxidants, and UV absorbers into the formulation.

    • Encapsulation: Protecting this compound within a carrier system like liposomes, microspheres, or cyclodextrins.[1][2]

    • Light-Resistant Coatings: Applying a protective coating to solid dosage forms.[1]

  • Packaging: Storing the formulation in light-resistant packaging (e.g., amber glass vials, opaque containers).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound formulations.

Problem Potential Cause Troubleshooting Steps
Rapid loss of this compound potency in a solution under ambient light. The solvent system may be promoting photodegradation. The concentration of this compound may be too low, making it more susceptible to degradation.1. Solvent Selection: Evaluate the photostability of this compound in a range of solvents with varying polarities and protic/aprotic properties. 2. pH Adjustment: Determine the pH of maximum stability for this compound and buffer the formulation accordingly. 3. Concentration Optimization: Investigate the effect of this compound concentration on its photostability.
Discoloration of a solid this compound formulation upon light exposure. Direct absorption of light by the solid-state drug is leading to the formation of colored degradants. Excipients in the formulation may be acting as photosensitizers.1. Excipient Compatibility Study: Conduct a systematic study of the compatibility of this compound with various excipients under light exposure. 2. Incorporate UV Absorbers: Add excipients that absorb UV radiation, such as titanium dioxide or zinc oxide, to the formulation. 3. Apply a Light-Resistant Coating: For tablet formulations, consider applying a coating containing an opacifying agent.
Inconsistent results in photostability studies. The light source and exposure conditions are not standardized. The analytical method is not stability-indicating.1. Standardize Light Exposure: Follow ICH Q1B guidelines for photostability testing, ensuring a controlled light source with a specific illumination and UV energy output.[3][4][5] 2. Method Validation: Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate this compound from its degradation products. 3. Use of Dark Controls: Always include control samples that are protected from light to differentiate between photodegradation and other forms of degradation.[4]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

Objective: To assess the photostability of this compound in a specific solvent system according to ICH Q1B guidelines.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, acetonitrile, water with co-solvents)

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • Quartz cuvettes or other transparent, inert containers

  • Aluminum foil

  • HPLC system with a validated stability-indicating method

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Transfer aliquots of the solution into multiple quartz cuvettes.

  • Wrap half of the cuvettes completely in aluminum foil to serve as dark controls.

  • Place both the exposed and dark control samples in the photostability chamber.

  • Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][5]

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from both the exposed and dark control groups.

  • Analyze the samples by HPLC to determine the concentration of this compound and to detect the formation of any degradation products.

  • Calculate the percentage of this compound remaining at each time point for both exposed and dark control samples.

Data Presentation

Table 1: Photodegradation of this compound in Methanol Solution

Exposure Time (hours)This compound Remaining (%) - ExposedThis compound Remaining (%) - Dark Control
0100.0100.0
285.399.8
472.199.7
855.999.5
1241.299.4
2420.599.2
Protocol 2: Evaluation of Photostabilizers in an this compound Formulation

Objective: To determine the effectiveness of different photostabilizers in preventing the degradation of this compound.

Materials:

  • This compound

  • Base formulation (e.g., a simple cream or gel)

  • Photostabilizers to be tested (e.g., antioxidants like BHT, UV absorbers like avobenzone)

  • Photostability chamber

  • HPLC system

Procedure:

  • Prepare the base formulation containing this compound.

  • Divide the base formulation into several batches.

  • To each batch, add a different photostabilizer at a specified concentration. Keep one batch as a control with no added photostabilizer.

  • Package each formulation in a light-permeable container.

  • Prepare corresponding dark control samples for each formulation by wrapping the containers in aluminum foil.

  • Expose the samples in a photostability chamber as described in Protocol 1.

  • At predetermined time points, analyze the samples by HPLC to quantify the remaining this compound.

Data Presentation

Table 2: Effect of Photostabilizers on this compound Stability (% Remaining after 24h Exposure)

FormulationThis compound Remaining (%)
Control (no stabilizer)20.5
+ 0.1% BHT45.8
+ 2% Avobenzone78.2
+ 0.1% BHT & 2% Avobenzone89.5

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_exposure Photostability Exposure (ICH Q1B) cluster_analysis Analysis prep Prepare this compound Solution/Formulation split Divide into Exposed and Dark Control Samples prep->split expose Place samples in Photostability Chamber split->expose monitor Monitor Light Exposure (Lux hours & UV energy) expose->monitor sample Withdraw Samples at Time Intervals monitor->sample hplc HPLC Analysis sample->hplc data Quantify this compound and Degradants hplc->data end Results & Conclusion data->end Evaluate Photostability

Caption: Workflow for assessing the photostability of this compound formulations.

degradation_pathway cluster_light Light Exposure (hν) cluster_sensitizer Indirect Photodegradation Hppd_IN_3 This compound (Active Molecule) Excited_State Excited State this compound* Hppd_IN_3->Excited_State Direct Photon Absorption Degradation_Products Photodegradation Products (Inactive/Toxic) Hppd_IN_3->Degradation_Products Excited_State->Degradation_Products Chemical Transformation light UV/Visible Light Sensitizer Photosensitizer (e.g., excipient) Excited_Sensitizer Excited Sensitizer* Sensitizer->Excited_Sensitizer Light Absorption ROS Reactive Oxygen Species (ROS) Excited_Sensitizer->ROS Energy Transfer to O2 ROS->Hppd_IN_3 Oxidation

References

Technical Support Center: Addressing Metabolic Resistance to HPPD-IN-3 in Weeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering metabolic resistance to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, Hppd-IN-3. The information provided is based on established principles of metabolic resistance to HPPD inhibitors in various weed species.

Frequently Asked Questions (FAQs)

Q1: What is metabolic resistance to this compound?

A1: Metabolic resistance is a mechanism where weeds evolve the ability to rapidly detoxify an herbicide, in this case, this compound, before it can reach its target site, the HPPD enzyme.[1][2] This detoxification process typically involves enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) that chemically modify the herbicide into non-toxic forms.[1][3] These modified herbicide molecules are then often sequestered into the vacuole, away from their site of action.[4]

Q2: How does metabolic resistance differ from target-site resistance?

A2: Target-site resistance (TSR) involves a mutation in the gene encoding the target protein (HPPD enzyme), which prevents the herbicide from binding effectively.[1] In contrast, metabolic resistance does not involve any change in the target enzyme but rather an enhanced ability of the weed to break down the herbicide.[1][2] A key concern with metabolic resistance is its potential to confer cross-resistance to herbicides from different chemical classes and modes of action, even those the weed population has never been exposed to.[3]

Q3: What are the common signs of potential metabolic resistance to this compound in my experiments?

A3: Suspect metabolic resistance if you observe the following:

  • Gradual decrease in this compound efficacy over time: Unlike the often-stark failure of control seen with target-site resistance, metabolic resistance can manifest as a progressive reduction in herbicide performance.[1]

  • Weed survival at recommended and even higher doses: The resistant plants may show initial signs of injury but recover and continue to grow.

  • Lack of mutations in the HPPD gene: Sequencing the HPPD gene from surviving weeds reveals no known resistance-conferring mutations.

  • Cross-resistance to other herbicides: The weed population may also show unexpected tolerance to herbicides with different modes of action.[3]

Q4: Which weed species are known to develop metabolic resistance to HPPD inhibitors?

A4: Several economically important weed species have been documented to evolve metabolic resistance to HPPD-inhibiting herbicides, including Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum).[5][6][7] These instances of resistance are often due to enhanced herbicide metabolism.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your research on this compound resistance.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent results in whole-plant dose-response assays. 1. Environmental variability in the greenhouse. 2. Inconsistent herbicide application. 3. Variability in weed growth stage.[9]1. Ensure uniform growing conditions (light, temperature, soil moisture). 2. Calibrate spray equipment to ensure accurate and consistent dose delivery. 3. Treat all plants at the same developmental stage as specified in your protocol.[9]
Suspected resistant population shows no mutations in the HPPD gene. The resistance mechanism is likely non-target-site based, probably metabolic.[8]1. Conduct metabolism studies using radiolabeled this compound to compare the rate of detoxification between susceptible and resistant populations. 2. Perform synergist assays by pre-treating weeds with known P450 or GST inhibitors (e.g., malathion, PBO) before this compound application. A reversal of resistance indicates the involvement of these enzyme families.[10]
Difficulty in confirming resistance in the field. Herbicide failure in the field can be due to various factors other than resistance, such as application errors, unfavorable weather conditions, or heavy weed pressure.[11][12][13]1. Rule out other causes of poor herbicide performance.[11][13] 2. Collect seeds from surviving plants in suspected patches for confirmation in controlled greenhouse or laboratory assays.[13][14] Ensure seeds are mature and collected from a representative number of plants.[9]
High variability in excised leaf metabolism assays. 1. Differences in leaf age and health. 2. Inconsistent uptake of the radiolabeled compound.1. Use leaves of a consistent age and from healthy, vigorously growing plants.[11] 2. Ensure the cut end of the petiole is freshly trimmed under water to prevent air bubbles from blocking uptake.

Quantitative Data Summary

The following tables provide examples of data you might generate when investigating this compound resistance.

Table 1: Dose-Response Assay Results for Susceptible vs. Resistant Weed Populations

PopulationHerbicideGR50 (g a.i./ha)1Resistance Index (RI)2
Susceptible (S)This compound50-
Resistant (R)This compound2505.0
SMesotrione45-
RMesotrione2004.4
STembotrione30-
RTembotrione1806.0

1GR50: The herbicide dose required to cause a 50% reduction in plant growth. 2Resistance Index (RI) = GR50 of Resistant Population / GR50 of Susceptible Population. An RI greater than 2-3 is generally considered indicative of resistance.[11] Fictional data for illustrative purposes, based on typical resistance levels found in literature.[8]

Table 2: Metabolism of Radiolabeled this compound in Excised Leaves

PopulationTime (hours)Parent this compound Remaining (%)DT50 (hours)1
Susceptible (S)010024
680
1265
2450
Resistant (R)01004
630
1210
24<5

1DT50: The time required for 50% of the parent herbicide to be metabolized. Fictional data for illustrative purposes.

Experimental Protocols

1. Whole-Plant Dose-Response Assay

This protocol is used to quantify the level of resistance in a weed population.

  • Seed Germination and Plant Growth:

    • Germinate seeds from both the suspected resistant and a known susceptible population in petri dishes or trays with a suitable substrate.

    • Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots filled with a standardized soil mix.[14]

    • Grow plants in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve a range of doses that will capture the full dose-response curve for both susceptible and resistant populations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).[11][15]

    • Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Assess plant injury (visual rating) and/or harvest above-ground biomass 14-21 days after treatment.[11]

    • Express biomass data as a percentage of the untreated control for each population.

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 value for each population.[16]

    • Calculate the Resistance Index (RI).

2. Excised Leaf Metabolism Assay

This assay measures the rate of this compound detoxification in leaf tissue.[17]

  • Plant Material:

    • Use fully expanded, healthy leaves of a similar age from both susceptible and resistant plants.

  • Assay Procedure:

    • Excise leaves at the base of the petiole.

    • Place the petiole in a microcentrifuge tube containing a solution with radiolabeled this compound for a defined "pulse" period (e.g., 2-4 hours) to allow uptake.

    • Transfer the leaf to a new tube containing a herbicide-free buffer solution for a "chase" period.

    • Harvest leaves at various time points during the chase (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately freeze the harvested leaves in liquid nitrogen to stop metabolic activity.

  • Analysis:

    • Extract the herbicide and its metabolites from the leaf tissue using an appropriate solvent (e.g., acetonitrile/water).

    • Separate the parent this compound from its metabolites using High-Performance Liquid Chromatography (HPLC).

    • Quantify the amount of radiolabeled parent compound and metabolites at each time point using a radioactivity detector.

    • Calculate the rate of metabolism and the DT50 value.

Visualizations

metabolic_resistance_pathway cluster_cell Weed Cell cluster_phase1 Phase I Detoxification cluster_phase2 Phase II Conjugation Hppd_IN_3 This compound (Active Herbicide) P450 Cytochrome P450s Hppd_IN_3->P450 Oxidation HPPD_enzyme HPPD Enzyme (Target Site) Hppd_IN_3->HPPD_enzyme Inhibition (Blocked in Resistant Weeds) Metabolite1 Hydroxylated this compound (Less Active) P450->Metabolite1 GST Glutathione S-Transferases (GSTs) Metabolite2 Glutathione Conjugate (Inactive) GST->Metabolite2 Metabolite1->GST Conjugation Vacuole Vacuole (Sequestration) Metabolite2->Vacuole Transport

Caption: Metabolic pathway of this compound detoxification in a resistant weed cell.

troubleshooting_workflow start Poor this compound Performance in Experiment check_application Review Application Protocol (Dose, Timing, Coverage) start->check_application application_ok Application Correct check_application->application_ok Yes application_error Application Error Identified check_application->application_error No dose_response Conduct Whole-Plant Dose-Response Assay application_ok->dose_response revise_protocol Revise Protocol & Repeat application_error->revise_protocol resistance_confirmed Resistance Confirmed (High RI) dose_response->resistance_confirmed no_resistance Susceptible (Low RI) dose_response->no_resistance sequence_hppd Sequence HPPD Gene resistance_confirmed->sequence_hppd tsr_found Target-Site Mutation Found sequence_hppd->tsr_found Yes no_tsr No Target-Site Mutation sequence_hppd->no_tsr No metabolism_study Conduct Metabolism & Synergist Assays no_tsr->metabolism_study metabolic_resistance Metabolic Resistance Confirmed metabolism_study->metabolic_resistance

Caption: Workflow for troubleshooting and confirming this compound resistance.

References

Technical Support Center: Minimizing HPPD-IN-3 Leaching in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPPD-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the soil leaching potential of this compound during experimental trials. The following information is based on established principles for HPPD inhibitors and other soil-applied herbicides. Researchers should adapt these methodologies based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is herbicide leaching and why is it a concern for this compound?

A1: Herbicide leaching is the downward movement of a herbicide through the soil profile with percolating water.[1][2] This is a concern because it can lead to the contamination of groundwater, reduce the efficacy of the compound by moving it out of the target weed germination zone, and potentially harm non-target organisms.[3]

Q2: What are the primary factors that influence the leaching of HPPD inhibitors like this compound?

A2: The primary factors include soil characteristics (texture, organic matter content, pH), herbicide properties (solubility, adsorption characteristics), and environmental conditions (rainfall intensity and frequency, temperature).[1][4][5][6]

Q3: How does soil type affect the leaching of this compound?

A3: Soil texture plays a crucial role. Sandy soils, with their large pore spaces and low organic matter, tend to allow for more significant leaching.[5][6] Clay and soils with high organic matter content have a greater capacity to adsorb herbicides, which reduces leaching.[5][7]

Q4: What is the role of microbial degradation in reducing this compound leaching?

A4: Microbial degradation is a key process that breaks down herbicides in the soil.[4][7] Practices that enhance microbial activity, such as maintaining soil health and organic matter, can reduce the amount of this compound available to leach.[3][7]

Q5: How can I get a preliminary idea of the leaching potential of this compound in my specific soil type?

A5: Conducting a soil bioassay can be a useful preliminary step.[4] This involves growing a sensitive plant species in soil treated with this compound and observing for any phytotoxic effects, which can indicate the compound's persistence and mobility.[5][6]

Troubleshooting Guide for Leaching Experiments

Issue Possible Cause Troubleshooting Steps
Inconsistent results in replicate soil column experiments. - Non-homogenous soil packing in the columns.- Uneven application of this compound.- Variable water application rates.- Ensure uniform soil bulk density in all columns.- Use a calibrated sprayer for application.- Employ a peristaltic pump for precise and consistent water application.
No detection of this compound in the leachate. - High adsorption of this compound to the soil.- Rapid degradation of the compound.- Insufficient volume of water applied to induce leaching.- Analyze soil cores at different depths to determine the compound's location.- Conduct a degradation study to determine the half-life of this compound in the specific soil.- Increase the volume of simulated rainfall.
Higher than expected concentrations of this compound in leachate. - Preferential flow paths in the soil columns.- Low adsorption of the compound to the soil.- High water solubility of this compound.- Carefully pack soil columns to avoid cracks and gaps.- Pre-wet the soil columns to ensure uniform water flow.- Consider amending the soil with organic matter to increase adsorption.

Strategies to Minimize this compound Leaching

The following table summarizes key strategies to mitigate the leaching of this compound.

Factor Influencing Leaching Mitigation Strategy Underlying Principle
Soil Texture - Amend sandy soils with organic matter (e.g., compost).[3]Increases the soil's capacity to adsorb the herbicide.[7]
Soil Structure - Practice no-till or reduced-till farming.[1][3][7]Improves soil structure and increases organic matter, which enhances herbicide adsorption and microbial degradation.[7]
Application Rate - Apply the minimum effective dose of this compound.[6]Reduces the total amount of herbicide available for leaching.
Environmental Conditions - Avoid application before heavy rainfall events.Minimizes the downward movement of the herbicide with large volumes of infiltrating water.
Biological Degradation - Implement crop rotation.[1] - Use cover crops.[1]Enhances soil microbial diversity and activity, leading to faster degradation of the herbicide.[4][7]
Field Management - Establish buffer strips around water bodies.[1][2]Helps to intercept and filter any surface runoff containing the herbicide before it reaches the water source.

Experimental Protocols

Protocol 1: Soil Column Leaching Study

This protocol provides a framework for assessing the leaching potential of this compound in a controlled laboratory setting.

1. Soil Collection and Preparation:

  • Collect soil from the intended experimental site.

  • Air-dry the soil and sieve it through a 2 mm screen to remove large debris and ensure homogeneity.

  • Characterize the soil for texture, organic matter content, pH, and cation exchange capacity.

2. Column Preparation:

  • Use glass or PVC columns of appropriate length and diameter.

  • Place a glass wool plug at the bottom of each column.

  • Pack the columns with the prepared soil to a uniform bulk density.

  • Slowly saturate the columns with a background electrolyte solution (e.g., 0.01 M CaCl2) from the bottom up to displace air and ensure uniform water flow.

3. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Apply the solution uniformly to the top of the soil columns at the desired experimental rate.

4. Simulated Rainfall:

  • Apply a simulated rainfall event using a peristaltic pump or a rainfall simulator. The volume and intensity of the rainfall should be based on relevant climatic data.

5. Leachate Collection and Analysis:

  • Collect the leachate from the bottom of the columns in fractions.

  • Measure the volume of each leachate fraction.

  • Analyze the concentration of this compound in each fraction using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

6. Soil Analysis:

  • After the leaching event, section the soil columns into desired depth increments.

  • Extract and analyze the soil from each section to determine the final distribution of this compound in the soil profile.

Protocol 2: Greenhouse Bioassay for Herbicide Persistence

This protocol is adapted from studies on other HPPD inhibitors and can be used to assess the biological persistence of this compound in soil.[5][6]

1. Soil Treatment:

  • Treat a batch of soil with this compound at various concentrations. Include an untreated control.

  • Thoroughly mix the herbicide into the soil.

2. Potting and Seeding:

  • Fill pots with the treated and control soils.

  • Sow seeds of a highly sensitive indicator plant species (e.g., sugar beet, red clover).[5][6]

3. Growth Conditions:

  • Place the pots in a greenhouse with controlled temperature, light, and humidity.

  • Water the plants as needed.

4. Data Collection:

  • After a predetermined period (e.g., 2-3 weeks), harvest the above-ground biomass of the test plants.[5][6]

  • Measure the fresh or dry weight of the foliage.

5. Analysis:

  • Express the plant weight for each treatment as a percentage of the average weight of the control plants.

  • This will provide a dose-response curve indicating the concentration at which this compound inhibits plant growth, giving an indication of its biological activity and persistence in the soil.

Visualizations

Leaching_Mitigation_Workflow cluster_input Initial Assessment cluster_decision Risk Analysis cluster_strategies Mitigation Strategies cluster_output Implementation & Monitoring start Start: New Experiment with this compound assess_properties Assess Physicochemical Properties of this compound (Solubility, Koc) start->assess_properties assess_soil Characterize Soil Type (Texture, %OM, pH) start->assess_soil leaching_risk High Leaching Risk? assess_properties->leaching_risk assess_soil->leaching_risk high_risk_strategies Implement High-Tier Strategies: - Soil Amendments (e.g., compost) - Conservation Tillage - Cover Crops leaching_risk->high_risk_strategies Yes low_risk_strategies Implement Standard Best Practices: - Optimized Application Rate - Avoid Application Before Heavy Rain - Use of Buffer Strips leaching_risk->low_risk_strategies No implement Implement Selected Strategies high_risk_strategies->implement low_risk_strategies->implement monitor Monitor this compound in Soil and Leachate implement->monitor end End: Minimized Leaching monitor->end

Caption: Decision workflow for selecting strategies to minimize this compound leaching.

Soil_Column_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis collect_soil Collect and Prepare Soil pack_column Pack Soil Column collect_soil->pack_column saturate_column Saturate Column pack_column->saturate_column apply_hppd Apply this compound saturate_column->apply_hppd sim_rain Simulate Rainfall apply_hppd->sim_rain collect_leachate Collect Leachate Fractions sim_rain->collect_leachate analyze_leachate Analyze this compound in Leachate (e.g., HPLC) collect_leachate->analyze_leachate section_soil Section Soil Column collect_leachate->section_soil report Report Results analyze_leachate->report analyze_soil Analyze this compound in Soil Sections section_soil->analyze_soil analyze_soil->report

Caption: Experimental workflow for a soil column leaching study.

Factors_Influencing_Leaching cluster_soil Soil Properties cluster_herbicide Herbicide Properties cluster_environmental Environmental Conditions center This compound Leaching Potential soil_texture Texture (e.g., Sandy vs. Clay) soil_texture->center organic_matter Organic Matter Content organic_matter->center soil_ph pH soil_ph->center solubility Water Solubility solubility->center adsorption Adsorption Coefficient (Koc) adsorption->center persistence Half-life (Degradation Rate) persistence->center rainfall Rainfall (Intensity & Frequency) rainfall->center temperature Temperature temperature->center

Caption: Key factors influencing the soil leaching potential of this compound.

References

Validation & Comparative

A Comparative Guide to Novel HPPD Inhibitors: Benchmarking Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective herbicides is a continuous endeavor in agrochemical research. 4-hydroxyphenylpyruvate dioxygenase (HPPD) has emerged as a critical target for herbicides due to its essential role in the tyrosine catabolic pathway in plants. Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherol, leading to the bleaching of leaves and eventual plant death.[1] This guide provides a comparative analysis of the efficacy of emerging HPPD inhibitors, exemplified by novel triketone derivatives, against the well-established commercial herbicide, mesotrione.

Quantitative Efficacy Comparison

The following table summarizes the in vitro and in vivo efficacy of two promising novel HPPD inhibitors, Compound III-5 and Compound III-29, in comparison to mesotrione.

Compound Chemical Class In Vitro IC50 (μM) vs. AtHPPD In Vivo Herbicidal Efficacy
Mesotrione Triketone0.28[2][3]Commercial Standard
Compound III-5 Triketone-QuinoxalineNot explicitly stated, but showed potent inhibitionComparable to mesotrione at 150 g ai/ha (post-emergence)[1]
Compound III-29 Triketone-Phenoxy Nicotinyl0.19[2][3]Good herbicidal activity with improved crop safety in wheat and peanuts compared to mesotrione[2][3]

Note: AtHPPD refers to Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase. IC50 is the half-maximal inhibitory concentration.

Signaling Pathway of HPPD Inhibition

The inhibition of HPPD disrupts a critical metabolic pathway in plants, leading to a cascade of effects that ultimately result in phytotoxicity.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherol Tocopherol HGA->Tocopherol Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Tocopherol->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Death Plant Bleaching & Death Carotenoids->Plant_Death Photosynthesis Photosynthesis Chlorophyll->Photosynthesis HPPD_Inhibitor HPPD Inhibitor (e.g., Hppd-IN-3, Mesotrione) HPPD_Inhibitor->HPPD

Figure 1. Simplified signaling pathway of HPPD inhibition in plants.

Experimental Protocols

In Vitro AtHPPD Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the HPPD enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant Arabidopsis thaliana HPPD (AtHPPD) is expressed and purified. A solution of the substrate, 4-hydroxyphenylpyruvate (HPPA), is prepared.

  • Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified AtHPPD enzyme, the substrate HPPA, and varying concentrations of the inhibitor compound.

  • Detection: The product of the HPPD reaction, homogentisate (HGA), is converted to maleylacetoacetate by the enzyme homogentisate 1,2-dioxygenase (HGD), which is also included in the reaction mixture. The formation of maleylacetoacetate is monitored spectrophotometrically by measuring the increase in absorbance at 318 nm.[4]

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.

In Vivo Herbicidal Activity Test

This experiment evaluates the efficacy of the inhibitor as a herbicide on whole plants.

Methodology:

  • Plant Cultivation: Weed species, such as broadleaf and monocotyledonous weeds, are cultivated in a controlled environment (e.g., greenhouse) until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: The test compounds and a control (e.g., mesotrione) are formulated as sprayable solutions. The plants are treated with the herbicide solutions at various application rates (e.g., grams of active ingredient per hectare, g ai/ha).

  • Evaluation: The herbicidal effects are visually assessed at specific time points after treatment (e.g., 7, 14, and 21 days). The assessment is typically based on a rating scale that considers factors such as chlorosis (bleaching), necrosis, and growth inhibition.

  • Data Analysis: The herbicidal activity is often expressed as a percentage of control or on a graded scale. The effective dose required to achieve a certain level of weed control (e.g., ED50 or ED90) can be calculated.

Experimental Workflow for HPPD Inhibitor Comparison

The process of comparing HPPD inhibitors involves a systematic workflow from initial screening to whole-plant evaluation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Evaluation cluster_synthesis Compound Synthesis Enzyme_Assay HPPD Enzyme Inhibition Assay (Determine IC50 values) Compound_Selection Selection of Lead Compounds (Based on potent in vitro activity) Enzyme_Assay->Compound_Selection Greenhouse_Screen Greenhouse Herbicidal Screen (Evaluate efficacy on various weed species) Compound_Selection->Greenhouse_Screen Crop_Safety Crop Safety Evaluation (Assess phytotoxicity on crop plants) Greenhouse_Screen->Crop_Safety Lead_Optimization Lead Optimization (Structure-activity relationship studies) Crop_Safety->Lead_Optimization Compound_Synthesis Synthesis of Novel HPPD Inhibitor Analogs Lead_Optimization->Compound_Synthesis Iterative Improvement Compound_Synthesis->Enzyme_Assay

Figure 2. A typical experimental workflow for the discovery and comparison of novel HPPD inhibitors.

Conclusion

The development of novel HPPD inhibitors, such as the triketone derivatives highlighted in this guide, demonstrates a promising path towards more effective and selective weed management solutions. Compound III-29, in particular, exhibits superior in vitro activity against AtHPPD and enhanced crop safety in key agricultural crops when compared to the commercial standard, mesotrione.[2][3] The experimental protocols and workflows detailed herein provide a robust framework for the continued discovery and evaluation of next-generation HPPD-inhibiting herbicides. This comparative approach, grounded in quantitative data, is essential for advancing the field of agrochemical research and development.

References

Greenhouse Validation of HPPD-Inhibiting Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal activity of several 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, based on data from greenhouse studies. While the specific compound "Hppd-IN-3" is not prominently featured in available research, this guide focuses on well-documented HPPD inhibitors such as mesotrione, tembotrione, and isoxaflutole to offer a comprehensive overview of this class of herbicides. The information presented is intended to serve as a valuable resource for researchers engaged in the development and evaluation of new herbicidal compounds.

Mechanism of Action of HPPD-Inhibiting Herbicides

HPPD inhibitors function by blocking the 4-hydroxyphenylpyruvate dioxygenase enzyme, a key component in the catabolic pathway of the amino acid tyrosine.[1][2] This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[2][3] Plastoquinone is an essential cofactor in the formation of carotenoids, which protect chlorophyll from photo-oxidation.[1][3] The disruption of this pathway leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of susceptible plants, stunted growth, and eventual death.[1][3]

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism and Carotenoid Biosynthesis cluster_effects Herbicidal Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme HPPD_Enzyme_Node HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching (Whitening) Oxidative_Stress Protection from Oxidative Stress Tocopherols->Oxidative_Stress HPPD_Inhibitor HPPD Inhibitor (e.g., this compound) HPPD_Inhibitor->HPPD_Enzyme_Node Plant_Death Plant Death

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Comparative Herbicidal Activity in Greenhouse Studies

The following table summarizes the herbicidal efficacy of mesotrione, tembotrione, and isoxaflutole against various weed species, as determined in greenhouse experiments. Efficacy is presented as the percentage of control or reduction in biomass.

HerbicideWeed SpeciesApplication Rate (g a.i./ha)Efficacy (% Control/Biomass Reduction)Reference
Mesotrione Amaranthus tuberculatus (Waterhemp)Not specified4- to 7-fold resistance in resistant biotypes compared to sensitive ones.[4]
Abutilon theophrasti (Velvetleaf)8.8 - 35.0 (in combination)Additive interaction with atrazine.[5]
Broadleaf Weeds72 - 96>94% control (post-emergence).[6]
Grass Weeds72 - 96~85% control (post-emergence).[6]
Tembotrione Digitaria sanguinalis (Large Crabgrass)27, 54, 108Efficacy significantly higher under full light and temperatures between 20-35 °C.[7]
Echinochloa crus-galli (Barnyardgrass)108>91% fresh weight inhibition.[7]
Eleusine indica (Goosegrass)108>91% fresh weight inhibition.[7]
Commelina communis (Asiatic Dayflower)108>91% fresh weight inhibition.[7]
Setaria viridis (Green Foxtail)108>91% fresh weight inhibition.[7]
Isoxaflutole Various Weeds30Effective control of a large number of weeds, especially large-seeded broadleaves.[8][9][10]
Digitaria horizontalis (Crabgrass)75, 150, 300Efficiently controlled.[11]
Brachiaria plantaginea (Alexandergrass)75, 150, 300Efficiently controlled.[11]
Galinsoga parviflora (Gallant Soldier)75, 150, 300Efficiently controlled.[11]
Raphanus raphanistrum (Wild Radish)75, 150, 300Efficiently controlled.[11]
Amaranthus viridis (Slender Amaranth)75, 150, 300Efficiently controlled.[11]
QYR301 (Novel HPPD Inhibitor) Echinochloa crus-galli (Barnyardgrass)60, 120High efficacy.[12][13]
Echinochloa phyllopogon (Late Watergrass)60, 120High efficacy, including on multiple herbicide-resistant biotypes.[12][13]
QYM201 (Novel HPPD Inhibitor) Alopecurus aequalis (Shortawn Foxtail)90, 135Highly effective.[14]
Alopecurus japonicus (Japanese Foxtail)90, 135Highly effective.[14]
Capsella bursa-pastoris (Shepherd's-purse)90, 135Highly effective.[14]

Experimental Protocols for Greenhouse Herbicidal Activity Assays

The following protocol outlines a general procedure for conducting whole-plant bioassays in a greenhouse to evaluate the efficacy of HPPD-inhibiting herbicides. This protocol is a synthesis of methodologies described in various studies.[15][16][17]

1. Plant Material and Growth Conditions:

  • Seed Collection: Collect mature seeds from at least 10-30 representative plants of the target weed species.[15]

  • Germination: Germinate seeds in a suitable substrate (e.g., potting mix, sand) under controlled greenhouse conditions.

  • Transplanting: Once seedlings reach a similar growth stage (e.g., 2-3 leaves), transplant them into individual pots (e.g., 3-4 inch diameter).[16]

  • Growth Environment: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • Herbicide Preparation: Prepare stock solutions of the test herbicides and dilute them to the desired concentrations.[15]

  • Application Stage: Treat plants at a specific growth stage (e.g., 3-5 leaves) for consistent results.[12]

  • Application Method: Utilize a research track sprayer with a flat-fan nozzle to ensure uniform application of the herbicide solution at a calibrated volume and pressure.[12]

  • Control Groups: Include an untreated control group (sprayed with water and any solvent/surfactant used in the herbicide formulation) and a known susceptible population for comparison.[15][18]

3. Data Collection and Analysis:

  • Evaluation Period: Assess herbicidal effects at a set time point after treatment, typically 21 days.[12]

  • Visual Assessment: Visually rate plant injury on a scale of 0% (no effect) to 100% (complete plant death).[12]

  • Biomass Measurement: Harvest the above-ground plant material, dry it in an oven, and record the dry weight.

  • Data Analysis: Express herbicidal efficacy as a percentage of control or biomass reduction compared to the untreated control. Dose-response curves can be generated to calculate the GR50 (the dose required to inhibit growth by 50%).

Greenhouse_Workflow cluster_preparation 1. Preparation cluster_treatment 2. Treatment cluster_evaluation 3. Evaluation Seed_Collection Seed Collection (Target Weed Species) Germination Seed Germination Seed_Collection->Germination Transplanting Seedling Transplanting Germination->Transplanting Plant_Growth Plant Growth in Greenhouse Transplanting->Plant_Growth Application Herbicide Application (Track Sprayer) Plant_Growth->Application Herbicide_Prep Herbicide Solution Preparation Herbicide_Prep->Application Data_Collection Data Collection (21 DAT) Application->Data_Collection Visual_Assessment Visual Injury Rating (0-100%) Data_Collection->Visual_Assessment Biomass_Measurement Dry Biomass Measurement Data_Collection->Biomass_Measurement Data_Analysis Data Analysis (% Control, GR50) Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis

References

A Comparative Analysis of HPPD-IN-3 and Mesotrione: Potency and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective and selective herbicides, researchers and drug development professionals are constantly evaluating novel compounds that target critical plant enzymes. This guide provides a detailed comparative analysis of two inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD): the novel compound HPPD-IN-3 and the established herbicide mesotrione. This comparison is based on available experimental data to highlight their respective potencies and mechanisms of action.

Introduction to HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in plants and animals. In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and antioxidant protection. Inhibition of HPPD disrupts these processes, leading to the bleaching of plant tissues and eventual death, making it an effective target for herbicides.

Mesotrione , a well-established herbicide, belongs to the triketone class of HPPD inhibitors. It is used for selective pre- and post-emergence control of broadleaf weeds in various crops. This compound , also identified as compound 25, is a more recent and potent inhibitor of HPPD, showing significant promise in enzymatic assays.

Chemical Structures

A fundamental aspect of understanding the activity of these inhibitors lies in their molecular structures.

This compound (compound 25) is identified as 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide.

Mesotrione is chemically known as 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione[1].

Quantitative Comparison of In Vitro Efficacy

The primary measure of the effectiveness of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the enzyme's activity by 50%. Lower IC50 values indicate greater potency.

Recent studies have demonstrated the superior in vitro potency of this compound compared to mesotrione when tested against Arabidopsis thaliana HPPD (AtHPPD).

CompoundTarget EnzymeIC50 ValueFold Difference (vs. Mesotrione)
This compound (compound 25) Arabidopsis thaliana HPPD10 nM~36x more potent
Mesotrione Arabidopsis thaliana HPPD363 nM-

Data sourced from a study on novel tetrazolamide-benzimidazol-2-ones as HPPD inhibitors.

Physicochemical Properties of Mesotrione

Understanding the physical and chemical properties of these compounds is essential for formulation and application in research and agricultural settings.

PropertyValue
Molecular Formula C14H13NO7S
Molar Mass 339.32 g/mol
Appearance Pale yellow solid
Melting Point 165 °C
Water Solubility 2.2 g/L (at 20°C, pH 4.8)
logP 0.11
pKa 3.12

(Data for mesotrione compiled from various chemical databases)[1][2][3]

Mechanism of Action: The Tyrosine Catabolism Pathway

Both this compound and mesotrione exert their effects by inhibiting the HPPD enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a critical step in the tyrosine breakdown pathway. By blocking this step, the inhibitors prevent the formation of essential downstream products.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Inhibitors This compound & Mesotrione Inhibitors->HPPD Inhibition

Figure 1. Simplified signaling pathway of HPPD inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial.

In Vitro HPPD Inhibition Assay

This assay determines the IC50 values of inhibitor compounds against the HPPD enzyme.

Objective: To measure the concentration of this compound and mesotrione required to inhibit 50% of the activity of recombinant Arabidopsis thaliana HPPD (AtHPPD).

Materials:

  • Recombinant AtHPPD enzyme

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate

  • Catalase

  • Fe(II) solution

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds (this compound and mesotrione) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and Fe(II).

  • Add varying concentrations of the test compounds (this compound or mesotrione) to the wells of the microplate. A DMSO control (no inhibitor) is also included.

  • Add the recombinant AtHPPD enzyme to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of decrease corresponds to the rate of HPPA consumption.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

HPPD_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare reaction mix (buffer, ascorbate, catalase, Fe(II)) A1 Add reaction mix to 96-well plate P1->A1 P2 Prepare serial dilutions of This compound and Mesotrione in DMSO A2 Add inhibitor dilutions to wells P2->A2 A1->A2 A3 Add AtHPPD enzyme and incubate A2->A3 A4 Initiate reaction with HPPA substrate A3->A4 A5 Monitor absorbance change (e.g., at 310 nm) A4->A5 D1 Calculate initial reaction velocities A5->D1 D2 Plot % inhibition vs. log[inhibitor] D1->D2 D3 Determine IC50 via non-linear regression D2->D3

Figure 2. Experimental workflow for the in vitro HPPD inhibition assay.
Post-Emergence Herbicidal Activity Assay (General Protocol)

This type of bioassay evaluates the efficacy of a herbicide on whole plants after they have emerged from the soil.

Objective: To assess and compare the herbicidal effects of this compound and mesotrione on target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots filled with a suitable soil mix

  • Greenhouse or controlled environment chamber

  • Herbicide formulations of this compound and mesotrione

  • Spray chamber or backpack sprayer

  • Adjuvants (if required)

Procedure:

  • Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Prepare spray solutions of this compound and mesotrione at various application rates. An untreated control (sprayed with water and any adjuvant) is also included.

  • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Visually assess the herbicidal injury at set time points (e.g., 7, 14, and 21 days after treatment). Injury is typically rated on a scale of 0% (no effect) to 100% (plant death), considering symptoms like bleaching, necrosis, and stunting.

  • At the final assessment, harvest the above-ground biomass of the plants, dry it, and weigh it to determine the reduction in biomass compared to the untreated control.

  • Analyze the data to determine the effective dose for a certain level of control (e.g., GR50 - the dose causing 50% growth reduction).

Herbicidal_Assay_Workflow cluster_growth Plant Growth cluster_treatment Herbicide Application cluster_evaluation Evaluation cluster_data Data Analysis G1 Sow weed seeds in pots G2 Grow plants to 2-4 leaf stage G1->G2 T1 Prepare herbicide solutions (various rates) G2->T1 T2 Apply treatments with a sprayer T1->T2 E1 Maintain plants in greenhouse T2->E1 E2 Visually assess injury at 7, 14, and 21 days E1->E2 E3 Harvest and measure biomass E2->E3 DA1 Calculate % injury and biomass reduction E3->DA1 DA2 Determine effective dose (e.g., GR50) DA1->DA2

Figure 3. General workflow for a post-emergence herbicidal activity assay.

Conclusion

The available data strongly indicate that this compound is a significantly more potent inhibitor of Arabidopsis thaliana HPPD in vitro than the widely used herbicide mesotrione. This higher potency at the enzymatic level suggests that this compound could potentially be effective at lower application rates in a whole-plant setting, which could have positive implications for reducing the environmental load of herbicides. However, further studies, including whole-plant bioassays and crop safety evaluations, are necessary to fully elucidate the potential of this compound as a novel herbicide. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies to validate these promising initial findings. This information is critical for researchers and professionals in the field of drug and herbicide development as they continue to innovate and discover more effective and sustainable solutions for weed management.

References

Comparative Transcriptomics of Plants Treated with HPPD Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the transcriptomic landscapes in plants exposed to 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, offering insights into their mode of action and mechanisms of resistance.

Due to a lack of specific publicly available data on the transcriptomic effects of HPPD-IN-3, this guide provides a comparative analysis based on studies of other widely used HPPD inhibitors, such as mesotrione and topramezone. The findings presented here offer a foundational understanding of the broader transcriptomic responses elicited by this class of herbicides.

Introduction to HPPD-Inhibiting Herbicides

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and antioxidant defense in plants.[1][2] HPPD-inhibiting herbicides disrupt this pathway, leading to a depletion of these vital molecules. This disruption ultimately causes the characteristic bleaching of new leaf tissues due to the destruction of chlorophyll and subsequent plant death.[1][3] These herbicides are effective for controlling a wide range of broadleaf and grass weeds.[2][4]

The primary mode of action involves the inhibition of HPPD, which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2] This blockage leads to a cascade of downstream effects, including the inhibition of carotenoid biosynthesis, which is critical for protecting chlorophyll from photooxidation.[1] The resulting oxidative stress and damage to the photosynthetic apparatus are the ultimate causes of plant mortality.[1]

Comparative Transcriptomic Analysis: Susceptible vs. Resistant Plants

Transcriptomic studies, primarily using RNA-sequencing (RNA-seq), have been instrumental in elucidating the molecular responses of plants to HPPD inhibitors. These studies reveal significant differences in gene expression between susceptible and resistant plant biotypes upon herbicide treatment.

Key Differentially Expressed Gene (DEG) Categories

The following table summarizes the major categories of differentially expressed genes observed in transcriptomic studies of plants treated with HPPD inhibitors.

Gene CategoryExpression in Susceptible PlantsExpression in Resistant PlantsImplied Function in Response
Photosynthesis-Related Genes Down-regulatedUp-regulated or less affectedMaintenance of photosynthetic efficiency in resistant plants.[5]
Carotenoid Biosynthesis Genes Down-regulatedLess affectedContinued protection against photo-oxidative stress in resistant plants.
Stress Response Genes (e.g., GSTs, P450s) Variably regulatedOften up-regulatedEnhanced detoxification and metabolic degradation of the herbicide.[6][7]
Cell Wall Loosening/Modification Genes Up-regulatedLess affectedPotential indicator of cellular stress and damage in susceptible plants.[5]
Phytohormone Signaling Genes Altered expression (e.g., ABA, ethylene)Altered, but often geared towards defenseHormonal regulation of stress responses and growth.
Redox Homeostasis Genes Down-regulatedUp-regulatedManagement of oxidative stress induced by the herbicide.
Quantitative Overview of Transcriptomic Changes

The table below presents a hypothetical summary of quantitative data from a comparative RNA-seq experiment, illustrating the typical magnitude of transcriptomic changes.

Plant BiotypeTreatmentTotal ReadsMapped ReadsNumber of DEGs (vs. Control)Up-regulated DEGsDown-regulated DEGs
SusceptibleMock45 million92%---
SusceptibleHPPD Inhibitor48 million91%1500800700
ResistantMock46 million93%---
ResistantHPPD Inhibitor47 million92%600450150

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are generalized protocols for key experiments in this field.

Plant Growth and Herbicide Treatment
  • Plant Material: Seeds of susceptible and resistant biotypes of the target plant species (e.g., Amaranthus tuberculatus, Setaria faberi) are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) with standardized conditions of light, temperature, and humidity.[5][6][8]

  • Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a solution of the HPPD-inhibiting herbicide (e.g., mesotrione, topramezone) at a predetermined concentration. A mock treatment (control) using the solvent without the herbicide is applied to a separate group of plants.[6][8]

  • Sample Collection: Leaf tissues are harvested at various time points after treatment (e.g., 3, 6, 12, 24 hours) to capture the dynamics of the transcriptomic response. Samples are immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.[8]

RNA-Sequencing and Analysis
  • RNA Extraction and Library Preparation: Total RNA is extracted from the collected leaf tissues using a suitable kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer. RNA-seq libraries are then prepared from high-quality RNA samples.[8][9]

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[10]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

    • Mapping: The high-quality reads are mapped to a reference genome or a de novo assembled transcriptome.[8]

    • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels. Statistical analysis is performed to identify differentially expressed genes (DEGs) between different conditions (e.g., treated vs. control, susceptible vs. resistant) based on criteria such as fold change and p-value.[8]

    • Functional Annotation and Enrichment Analysis: DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological processes and metabolic pathways.[11]

Visualizing the Impact of HPPD Inhibitors

Diagrams are essential for illustrating the complex biological processes affected by HPPD inhibitors.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Electron Transport Carotenoids->Photosynthesis Protection Bleaching Bleaching & Plant Death HPPD_Inhibitor HPPD Inhibitor (e.g., this compound) HPPD_Inhibitor->HPPD_Enzyme Inhibits HPPD_Enzyme->HGA HPPD_Enzyme->Bleaching Leads to

Caption: Mode of action of HPPD-inhibiting herbicides.

Experimental_Workflow Plant_Growth Plant Growth (Susceptible & Resistant) Treatment HPPD Inhibitor Treatment & Mock Control Plant_Growth->Treatment Sampling Tissue Sampling (Time Course) Treatment->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Functional_Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Annotation Biological_Interpretation Biological Interpretation Functional_Annotation->Biological_Interpretation

Caption: A typical transcriptomic experimental workflow.

Conclusion

Comparative transcriptomics provides a powerful lens through which to understand the complex plant responses to HPPD-inhibiting herbicides. The differential gene expression profiles between susceptible and resistant plants highlight the key roles of herbicide detoxification, stress response pathways, and the maintenance of photosynthesis in conferring resistance. While specific data for this compound is not yet widely available, the insights gleaned from studies on other HPPD inhibitors offer a robust framework for future research and the development of more effective and sustainable weed management strategies. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in designing and interpreting their own transcriptomic investigations into this important class of herbicides.

References

Validating the Safety of HPPD Inhibitors on Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific ecotoxicological data is publicly available for a compound explicitly named "Hppd-IN-3". Therefore, this guide provides a comparative safety assessment of representative 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides from the triketone chemical family: Mesotrione , Tembotrione , and Sulcotrione . These compounds are presented as surrogates to infer the potential environmental impact of structurally related HPPD inhibitors. The data herein is compiled from publicly available ecotoxicology studies and regulatory agency reports.

Introduction to HPPD Inhibitors

4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a class of herbicides that function by inhibiting the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. This inhibition leads to the bleaching of leaves and eventual plant death. Due to their effectiveness, HPPD inhibitors are widely used in agriculture. This guide aims to provide a comparative overview of the safety of three prominent triketone HPPD inhibitors on various non-target organisms, which are essential for maintaining ecological balance.

Comparative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of Mesotrione, Tembotrione, and Sulcotrione to a range of non-target organisms. The data is presented to facilitate a clear comparison of their potential environmental impact.

Aquatic Organisms

The aquatic environment is a critical compartment to consider for the environmental risk assessment of herbicides. The following data summarizes the toxicity of the selected HPPD inhibitors to fish, aquatic invertebrates, and algae.

Organism Endpoint Mesotrione Tembotrione Sulcotrione Reference
Fish
Rainbow Trout (Oncorhynchus mykiss)96-hr LC50>120 mg/L>100 mg/L>100 mg/L[1]
Bluegill Sunfish (Lepomis macrochirus)96-hr LC50>120 mg/L>100 mg/L>100 mg/L[1]
Zebrafish (Danio rerio)BCF-0.664 - 0.724-[2]
Aquatic Invertebrates
Water Flea (Daphnia magna)48-hr EC50900 mg/L5.0 mg/L (NOEC)>100 mg/L[3]
Estuarine/Marine Invertebrates-ToxicToxic-[1][4]
Algae
Green Algae (Selenastrum capricornutum)72-hr EC504.9 mg/LModerately to Highly Toxic-[2]
Freshwater Vascular Plants--Toxic-[1][4]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms. NOEC: No Observed Effect Concentration. BCF: Bioconcentration Factor.

Soil Organisms

Soil health is vital for terrestrial ecosystems. This section compares the toxicity of the selected herbicides to earthworms and soil microorganisms.

Organism Endpoint Mesotrione Tembotrione Sulcotrione Reference
Earthworm (Eisenia fetida)14-day LC50>1000 mg/kg soilNegligible risk>1000 mg/kg soil[1]
Soil Microorganisms
Nitrogen Mineralisation-No significant adverse effectNo significant adverse effectNo significant adverse effect at RfD[3][5]
Carbon Mineralisation-No significant adverse effectNo significant adverse effectNo significant adverse effect at RfD[3][5]

RfD: Recommended Field Dose.

Beneficial Insects

Beneficial insects, particularly pollinators like honeybees, play a crucial role in agriculture and ecosystem health.

Organism Endpoint Mesotrione Tembotrione Sulcotrione Reference
Honeybee (Apis mellifera)Acute Contact LD50 (48-hr)>100 µ g/bee Negligible risk>200 µ g/bee [1]
Honeybee (Apis mellifera)Acute Oral LD50 (48-hr)>25 µ g/bee Negligible risk>100 µ g/bee [1]

LD50: The dose of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key OECD guidelines relevant to the data in this report.

Aquatic Toxicity Testing

G cluster_aquatic Aquatic Toxicity Testing Workflow start Test Substance Preparation fish_test OECD 203: Fish, Acute Toxicity Test start->fish_test daphnia_test OECD 202: Daphnia sp. Acute Immobilisation Test start->daphnia_test algae_test OECD 201: Alga, Growth Inhibition Test start->algae_test data_analysis Data Analysis (LC50, EC50) fish_test->data_analysis daphnia_test->data_analysis algae_test->data_analysis report Final Report data_analysis->report

Caption: General workflow for aquatic toxicity testing.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[6][7][8][9]

    • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

    • Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • Endpoint: The primary endpoint is the 96-hour LC50.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test measures the concentration at which 50% of Daphnia magna (water fleas) are immobilized (EC50) after 48 hours of exposure.[10][11][12][13][14]

    • Test Organism: Daphnia magna.

    • Procedure: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. Immobilization is assessed at 24 and 48 hours.

    • Endpoint: The 48-hour EC50 for immobilization.

  • OECD 201: Alga, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae over 72 hours.[15][16][17][18][19]

    • Test Organism: Green algae such as Pseudokirchneriella subcapitata.

    • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over 72 hours and compared to a control group.

    • Endpoint: The 72-hour EC50 for growth inhibition.

Soil Organism Toxicity Testing

G cluster_soil Soil Organism Toxicity Testing Workflow start Test Substance Application to Artificial Soil acute_worm OECD 207: Earthworm, Acute Toxicity Test start->acute_worm chronic_worm OECD 222: Earthworm Reproduction Test start->chronic_worm acute_data Acute Data (LC50) acute_worm->acute_data chronic_data Chronic Data (NOEC, ECx) chronic_worm->chronic_data report Final Report acute_data->report chronic_data->report

Caption: General workflow for soil organism toxicity testing.

  • OECD 207: Earthworm, Acute Toxicity Test: This guideline is used to determine the acute toxicity (LC50) of a substance to earthworms over a 14-day period.[20][21][22][23]

    • Test Organism: Eisenia fetida.

    • Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil. Mortality and weight changes are assessed at 7 and 14 days.

    • Endpoint: The 14-day LC50.

  • OECD 222: Earthworm Reproduction Test: This is a chronic toxicity test that assesses the effects of a substance on the reproductive output of earthworms.[24][25][26][27][28]

    • Test Organism: Eisenia fetida.

    • Procedure: Adult earthworms are exposed to the test substance in artificial soil for 28 days, during which mortality and growth are monitored. The adults are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is then counted.

    • Endpoints: NOEC and ECx for reproduction.

Beneficial Insect Toxicity Testing

G cluster_bee Honeybee Acute Toxicity Testing start Test Substance Preparation oral_test OECD 213: Acute Oral Toxicity start->oral_test In sucrose solution contact_test OECD 214: Acute Contact Toxicity start->contact_test Topical application data_analysis Data Analysis (LD50) oral_test->data_analysis contact_test->data_analysis report Final Report data_analysis->report

Caption: Workflow for honeybee acute toxicity testing.

  • OECD 213: Honeybees, Acute Oral Toxicity Test: This test determines the acute oral toxicity (LD50) of a substance to adult honeybees.[29][30][31][32]

    • Test Organism: Apis mellifera.

    • Procedure: Bees are fed a sucrose solution containing the test substance at various concentrations. Mortality is recorded over 48 to 96 hours.

    • Endpoint: The 48-hour oral LD50.

  • OECD 214: Honeybees, Acute Contact Toxicity Test: This guideline is used to determine the acute contact toxicity (LD50) of a substance to adult honeybees.[29][33][34][35][36][37]

    • Test Organism: Apis mellifera.

    • Procedure: A precise dose of the test substance is applied directly to the thorax of the bees. Mortality is observed and recorded over 48 to 96 hours.

    • Endpoint: The 48-hour contact LD50.

Signaling Pathway

HPPD Inhibition Pathway

The primary mode of action of HPPD inhibitors is the disruption of the tyrosine catabolism pathway in plants, which ultimately leads to a lack of essential molecules for photosynthesis and protection against photo-oxidation.

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Essential for Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching & Plant Death Photosynthesis->Bleaching Disruption leads to Chlorophyll->Photosynthesis HPPD_Inhibitor HPPD Inhibitor (e.g., this compound) HPPD_Inhibitor->HPPD_Enzyme Inhibits HPPD_Enzyme->HGA

Caption: The HPPD inhibition pathway leading to herbicidal effects.

Conclusion

Based on the available data for the surrogate triketone HPPD inhibitors—Mesotrione, Tembotrione, and Sulcotrione—a general safety profile can be inferred. These compounds generally exhibit low toxicity to fish, earthworms, and honeybees at acute exposure levels. However, some level of toxicity is observed towards aquatic invertebrates and algae, with Tembotrione showing a higher toxicity to Daphnia magna compared to Mesotrione and Sulcotrione. It is important to note that the environmental risk of a herbicide is not only dependent on its toxicity but also on its environmental fate, persistence, and the actual exposure concentrations in different environmental compartments. For a comprehensive safety validation of any new HPPD inhibitor, such as the uncharacterized "this compound," a full suite of ecotoxicological studies following standardized guidelines is imperative.

References

Hppd-IN-3: A Comparative Analysis of Performance Against Glyphosate-Resistant Weeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of glyphosate-resistant weeds in global agriculture necessitates the exploration and adoption of alternative weed management strategies. Herbicides with different modes of action are crucial in mitigating the spread of resistance. This guide provides a comprehensive comparison of the performance of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, exemplified by the conceptual compound "Hppd-IN-3," against various glyphosate-resistant weed species. The data presented is a synthesis of findings from multiple studies on commercially available HPPD inhibitors, which share the same mechanism of action as the theoretical this compound.

Mechanism of Action: HPPD Inhibition

HPPD inhibitors function by blocking the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and tocopherols.[1] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation.[1][2][3] By inhibiting HPPD, these herbicides prevent the formation of these vital compounds, leading to the destruction of chlorophyll, which manifests as a characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.[1][2][3] This mode of action is distinct from that of glyphosate, which inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase enzyme in the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.[4][5][6]

dot

HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_herbicide_action Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching of Plant Tissues Chlorophyll->Bleaching Antioxidants Antioxidant Activity Tocopherols->Antioxidants Hppd_IN_3 This compound (HPPD Inhibitor) Hppd_IN_3->Block Death Plant Death Bleaching->Death

Caption: Mechanism of action of HPPD inhibiting herbicides.

Performance Against Glyphosate-Resistant Weeds

HPPD inhibitors have demonstrated significant efficacy in controlling a broad spectrum of glyphosate-resistant (GR) broadleaf weeds. Their alternative mode of action allows them to bypass the resistance mechanisms developed by these weeds to glyphosate.

Glyphosate Resistance Mechanisms

Understanding the mechanisms of glyphosate resistance is key to appreciating the utility of HPPD inhibitors. The primary mechanisms include:

  • Target-site mutations: Alterations in the EPSPS gene prevent glyphosate from binding to its target enzyme.[1]

  • Gene amplification: Resistant plants produce an excess of the EPSPS enzyme, effectively overwhelming the herbicide.[1][6][7] This is a common mechanism in GR Palmer amaranth.[6][7]

  • Altered translocation: Glyphosate is sequestered in the vacuole or its movement within the plant is otherwise restricted, preventing it from reaching the target site in sufficient concentrations.[1]

HPPD inhibitors are effective because they target a completely different enzymatic pathway, rendering these resistance mechanisms ineffective.

Comparative Efficacy Data

The following tables summarize the performance of various HPPD inhibitors against key glyphosate-resistant weed species from published research.

Table 1: Control of Glyphosate-Resistant Palmer amaranth (Amaranthus palmeri)
HPPD InhibitorApplication TimingRate (g a.i./ha)Weed Size (cm)Control (%)Days After Treatment (DAT)Source(s)
Topramezone Early Post-emergence (EPOST)Varies10≥6314[3]
Topramezone + Glufosinate EPOSTVaries1081 - 9614[3]
Topramezone + Glyphosate + Glufosinate EPOSTVaries1086 - 9814[3]
Isoxaflutole Pre-emergence (PRE)VariesN/A>9028[8]
Mesotrione PREVariesN/A>9028[8]
Tembotrione + Glufosinate POSTVaries15 - 25>9021[6]
Tembotrione + Glyphosate POSTVaries15 - 25>9021[6]
Table 2: Control of Glyphosate-Resistant Horseweed (Conyza canadensis)
HPPD Inhibitor PremixApplication TimingRate (g a.i./ha)Weed Size (cm)Control (%)Days After Treatment (DAT)Source(s)
Atrazine + Bicyclopyrone + Mesotrione + S-metolachlor PRE2,900N/A9114[9]
Atrazine + Bicyclopyrone + Mesotrione + S-metolachlor POST2,9008 - 108514[9]
Atrazine + Bicyclopyrone + Mesotrione + S-metolachlor POST2,90015 - 186814[9]
Mesotrione POST192VariesEffective ControlN/A[10]
Table 3: Control of Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus)
HPPD InhibitorApplication TimingRate (g a.i./ha)Weed Size (cm)Control (%)Days After Treatment (DAT)Source(s)
Tembotrione POST8% OD formulation2-4 leaf stage>95N/A[4]
Mesotrione PRE & POST4.0 lbs/gal formulationVariesExcellentUp to 14 days[11]
Table 4: Control of Glyphosate-Resistant Kochia (Bassia scoparia)
HPPD InhibitorApplication TimingRate (g a.i./ha)Weed Size (cm)Control (%)Days After Treatment (DAT)Source(s)
Mesotrione PREVariesN/AEffectiveN/A[2]
Isoxaflutole PREVariesN/AEffectiveN/A[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for greenhouse and field efficacy trials based on common practices reported in the literature.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the effective dose of a herbicide required to control a target weed species.

  • Plant Preparation: Seeds of the target glyphosate-resistant weed species are sown in pots containing a commercial potting mix. Plants are grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions.

  • Herbicide Application: Herbicides are applied at a range of doses (e.g., 0, 0.1x, 0.25x, 0.5x, 1x, 2x, 4x, 8x of the recommended field rate) when the weeds reach a specific growth stage (e.g., 4-6 leaf stage or 8-10 cm in height). Applications are typically made using a cabinet sprayer calibrated to deliver a specific volume of spray solution.

  • Statistical Analysis: The data is subjected to a dose-response analysis, often using a log-logistic model, to calculate the herbicide rate required for 50% (GR₅₀) and 90% (GR₉₀) growth reduction.

Field Efficacy Trial

This protocol evaluates the performance of a herbicide under real-world agricultural conditions.

  • Site Selection: The trial is established in a field with a known history of infestation with the target glyphosate-resistant weed species.

  • Experimental Design: A randomized complete block design with multiple replications (typically 3 or 4) is used to minimize the effects of field variability.

  • Plot Establishment: Individual plots of a specified size are established.

  • Herbicide Application: Herbicides are applied at predetermined rates and timings (PRE or POST) using a research plot sprayer calibrated for accurate delivery. Application timing is based on the crop and weed growth stage.

  • Data Collection:

    • Weed Control: Visual ratings of weed control are taken at regular intervals throughout the growing season.

    • Weed Density and Biomass: In some studies, weed counts per unit area and biomass samples are collected.

    • Crop Injury: Visual assessment of any phytotoxic effects on the crop is recorded.

    • Crop Yield: At the end of the season, the crop is harvested from the center of each plot to determine yield.

  • Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) to determine significant differences between herbicide treatments.

Experimental_Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.